tert-Butylchlorodiphenylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-chloro-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069259 | |
| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
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Molecular Weight |
274.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-61-1 | |
| Record name | tert-Butyldiphenylsilyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyldiphenylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylchlorodiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
tert-Butylchlorodiphenylsilane in Organic Synthesis: A Technical Guide
Introduction
In the intricate field of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic use of protecting groups is fundamental.[1][2] These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are modified.[1] Among the vast arsenal (B13267) of protecting groups for hydroxyl functionalities, silyl (B83357) ethers have proven to be exceptionally versatile.[3] Tert-Butylchlorodiphenylsilane (TBDPSCl) is a preeminent silylating agent that forms one of the most robust and reliable silyl ethers, the tert-butyldiphenylsilyl (TBDPS) ether.[1][2]
The efficacy of TBDPSCl stems from the unique structural characteristics of the resulting TBDPS group. Featuring a sterically demanding tert-butyl group and two phenyl rings attached to the silicon atom, the TBDPS ether offers exceptional stability.[1][2] This steric hindrance provides a formidable shield for the silicon-oxygen bond, rendering it highly resistant to a wide range of reaction conditions, including those that would cleave less robust silyl ethers.[1][4] This guide provides an in-depth analysis of TBDPSCl's applications, stability, and the experimental protocols for its use, tailored for researchers and professionals in chemical and drug development.
Core Concepts: The TBDPS Protecting Group
The TBDPS group is a cornerstone of modern synthetic strategy for several key reasons:
-
Exceptional Stability : The defining feature of the TBDPS group is its remarkable stability across a broad pH range. It is significantly more stable to acidic hydrolysis than other common silyl ethers like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS/TBS), and even the bulky triisopropylsilyl (TIPS) group.[3][5][6] This robustness allows for a wide array of chemical transformations to be performed on other parts of a molecule without risking premature deprotection of the hydroxyl group.[2][6]
-
Selective Introduction : Due to its significant steric bulk, TBDPSCl reacts preferentially with less sterically hindered hydroxyl groups.[6][7] This provides a high degree of selectivity, allowing for the protection of primary alcohols in the presence of secondary or tertiary alcohols.[7][8]
-
Orthogonal Deprotection : Despite its high stability, the TBDPS group can be reliably cleaved under specific conditions, most commonly with a fluoride (B91410) ion source such as tetra-n-butylammonium fluoride (TBAF).[1][6] The exceptional strength of the silicon-fluorine bond drives this cleavage.[1] This distinct deprotection condition allows for orthogonal strategies where a more labile silyl group (e.g., TBDMS) can be removed under conditions that leave the TBDPS ether intact.[3][9]
Data Presentation: Comparative Stability of Silyl Ethers
The choice of a silyl protecting group is a critical decision in the design of a synthetic pathway. The stability of the silyl ether dictates the reaction conditions it can withstand. The TBDPS group is one of the most robust options available, particularly under acidic conditions.
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic/Fluoride Hydrolysis (vs. TMS=1) | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | 1 | Mild acid (e.g., acetic acid), K₂CO₃/MeOH |
| Triethylsilyl | TES | 64 | 10-100 | Mild acid, Fluoride sources |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 | Fluoride sources (e.g., TBAF), Strong acid |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 | Fluoride sources (e.g., TBAF), Strong acid |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 | Fluoride sources (e.g., TBAF), Harsh acidic conditions (e.g., HF-Pyridine) |
Data compiled from multiple sources.[3][4][5][9] Relative rates are approximate and can vary with substrate and conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. The following are representative procedures for the protection of a primary alcohol with TBDPSCl and the subsequent deprotection.
Protocol 1: Protection of a Primary Hydroxyl Group with TBDPSCl
This protocol describes a common and effective method for the silylation of a primary alcohol using TBDPSCl with imidazole (B134444) as a base in a polar aprotic solvent.
Materials:
-
Primary alcohol (1.0 equiv.)
-
This compound (TBDPSCl, 1.1–1.5 equiv.)[6]
-
Anhydrous Dimethylformamide (DMF, 5-10 mL per mmol of alcohol)[9][10]
-
Anhydrous Methanol (B129727) (for quenching)[6]
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)[6][10]
-
Anhydrous Na₂SO₄ or MgSO₄[6]
-
Toluene (B28343) (for co-evaporation)[6]
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary alcohol (1.0 equiv.) in anhydrous DMF.[6][9]
-
Add imidazole (2.2–3.0 equiv.) to the solution and stir at room temperature until it is fully dissolved.[6][10]
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).[6][9]
-
Upon completion, quench the reaction by the careful addition of anhydrous methanol (2.2–3.0 equiv.).[6]
-
Remove the DMF solvent by co-evaporation with toluene under reduced pressure.[6]
-
Dissolve the resulting residue in ethyl acetate or dichloromethane.[6][10]
-
Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and finally, brine.[6][10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure TBDPS-protected alcohol.[9]
Protocol 2: Deprotection of a TBDPS Ether using TBAF
This protocol details the most common method for cleaving a TBDPS ether using a fluoride source in a suitable solvent.
Materials:
-
TBDPS-protected alcohol (1.0 equiv.)
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 equiv.)[9]
-
Anhydrous Tetrahydrofuran (THF, 10 mL per mmol of substrate)[9]
-
Ethyl acetate
-
Water and Brine
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 equiv.) in anhydrous THF.[9]
-
Add the 1.0 M solution of TBAF in THF (1.5 equiv.) to the mixture at room temperature.[9]
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 1-6 hours, but can be slower depending on steric hindrance and may require gentle heating.[9]
-
Monitor the reaction by TLC until the starting material is consumed.[9]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[9]
-
Dilute the residue with ethyl acetate and wash with water and brine to remove TBAF salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Visualizing Synthetic Strategies
Logical workflows and reaction pathways are critical for planning complex syntheses. The following diagrams, rendered using Graphviz, illustrate the core processes involving the TBDPS group.
Applications in Complex Synthesis
The unique stability profile of the TBDPS group makes it indispensable in numerous areas of organic synthesis.
-
Natural Product Total Synthesis : In the lengthy and often arduous synthesis of complex natural products, intermediates must survive numerous reaction steps. The TBDPS group is a favored choice for protecting key hydroxyl groups that need to endure harsh conditions, such as strong acids, bases, or various redox reagents, which would cleave other protecting groups.[6]
-
Carbohydrate Chemistry : TBDPSCl is highly effective for the selective protection of the primary hydroxyl group (at the C-6 position) of sugars, leaving the secondary hydroxyls available for further functionalization.[11] Its stability is crucial for manipulating these complex, poly-functionalized molecules.[11][12]
-
Pharmaceutical Synthesis : In the synthesis of active pharmaceutical ingredients (APIs), TBDPSCl serves as a "precise shield" to protect hydroxyl groups in complex intermediates.[1][13] For example, it has been employed in the synthesis of Fluvastatin, a cholesterol-lowering drug, where it protects an alcohol hydroxyl group during intermediate reactions, leading to improved yields and purity compared to less stable protecting groups.[13]
Conclusion
This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. The exceptional steric bulk and resulting stability of the TBDPS protecting group provide a robust shield for hydroxyl functions, enabling complex molecular transformations that would otherwise be unfeasible.[2][4] Its high resistance to acidic conditions, coupled with its selective removal by fluoride ions, makes it a cornerstone of orthogonal protection strategies.[3][9] By leveraging the unique properties of TBDPSCl, researchers and drug development professionals can design more efficient, selective, and higher-yielding synthetic routes to tackle the challenges of modern organic synthesis.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bloomtechz.com [bloomtechz.com]
An In-depth Technical Guide to the tert-Butylchlorodiphenylsilane (TBDPS) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Among the arsenal (B13267) of available protecting groups for hydroxyl functionalities, the tert-butyldiphenylsilyl (TBDPS) group, introduced via its chloride precursor (TBDPSCl), stands out for its exceptional steric bulk and remarkable stability. This technical guide provides a comprehensive overview of the TBDPS protecting group, detailing its mechanism of action, stability profile, and experimental protocols for its application and removal.
Core Concepts: Mechanism of Protection and Deprotection
The efficacy of the TBDPS group lies in its robust yet reversible nature. The protection of an alcohol is achieved through a nucleophilic attack of the hydroxyl group on the electrophilic silicon atom of tert-butylchlorodiphenylsilane. This reaction is typically facilitated by a mild base, such as imidazole (B134444) or pyridine, which acts as a proton scavenger and may also serve as a nucleophilic catalyst. The substantial steric hindrance provided by the two phenyl rings and the tert-butyl group on the silicon atom renders the resulting TBDPS ether highly stable.[1]
Deprotection is most commonly accomplished by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of fluoride for silicon drives the cleavage of the silicon-oxygen bond. The mechanism involves the formation of a pentacoordinate silicon intermediate, which subsequently breaks down to release the free alcohol.[2]
Data Presentation: Stability and Reactivity
The TBDPS group is renowned for its superior stability compared to other common silyl (B83357) ethers, particularly under acidic conditions. This stability is a direct consequence of the significant steric shielding of the silicon-oxygen bond.[1]
Relative Stability of Common Silyl Ethers
| Protecting Group | Silylating Agent | Relative Steric Bulk | Relative Stability in Acid | Relative Stability in Base/Fluoride |
| Trimethylsilyl (TMS) | TMSCl | Low | 1 | 1 |
| Triethylsilyl (TES) | TESCl | Moderate | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBDMSCl | Moderate-High | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | TIPSCl | High | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl | Very High | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[2]
Compatibility with Common Reagents
The TBDPS group exhibits excellent stability towards a wide range of reagents commonly employed in organic synthesis, making it a valuable tool for multi-step synthetic campaigns.
| Reagent/Condition | Compatibility | Notes |
| Strong Bases (e.g., LDA, n-BuLi) | High | Stable under strongly basic conditions.[3] |
| Grignard Reagents (e.g., RMgX) | High | Does not react with organometallic reagents.[3] |
| Oxidizing Agents (e.g., PCC, PDC, Swern) | High | Stable to most common oxidizing agents.[3][4] |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | High | Stable to hydride reducing agents.[3][4] |
| Catalytic Hydrogenation (e.g., H₂/Pd) | High | The silyl ether bond is stable to hydrogenolysis.[3][5] |
Experimental Protocols
Protection of a Primary Alcohol with TBDPSCl
This protocol describes a general procedure for the protection of a primary alcohol using TBDPSCl and imidazole in DMF.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (TBDPSCl) (1.1 - 1.5 equiv)[5]
-
Imidazole (2.2 - 3.0 equiv)[5]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon).[5]
-
Add imidazole (2.2 - 3.0 equiv) and stir at room temperature until fully dissolved.[5]
-
Slowly add TBDPSCl (1.1 - 1.5 equiv) to the solution.[5]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TBDPS-protected alcohol.
Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines a general procedure for the cleavage of a TBDPS ether using TBAF in THF.
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture for 45 minutes, allowing it to warm to room temperature.[6] The reaction progress should be monitored by TLC.
-
Dilute the reaction mixture with DCM and quench with water.[6]
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.
Selective Deprotection of a TBS Ether in the Presence of a TBDPS Ether
The differential stability of silyl ethers allows for the selective removal of a less stable group, such as TBS, while leaving the more robust TBDPS group intact. This is a key strategy in orthogonal protection schemes.
Reagents and Conditions for Selective TBS Cleavage:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O) in methanol: This system has been shown to selectively cleave TBS ethers in the presence of TBDPS ethers with good to excellent yields.[7]
-
Sodium tetrachloroaurate(III) dihydrate: Catalytic amounts of this reagent can selectively deprotect aliphatic TBS ethers in the presence of TBDPS ethers.[8]
-
Acetyl chloride in dry methanol: This method is reported to be mild and efficient for the cleavage of TBS ethers while tolerating TBDPS groups.[9][10]
Mandatory Visualizations
References
- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
A Comprehensive Technical Guide to tert-Butylchlorodiphenylsilane (TBDPSCl) for Advanced Research and Drug Development
An in-depth examination of the physical, chemical, and practical applications of tert-Butylchlorodiphenylsilane (TBDPSCl), a cornerstone silylating agent in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.
This compound, commonly abbreviated as TBDPSCl, is a sterically hindered organosilicon compound widely employed as a protecting group for hydroxyl functionalities. Its robust nature and selective reactivity have established it as an invaluable tool in the multistep synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. The strategic deployment of TBDPSCl allows for the selective masking of alcohol groups, preventing their unwanted participation in chemical transformations directed at other parts of a molecule.
Core Physical and Chemical Properties
TBDPSCl is a colorless to light yellow liquid, characterized by its high stability under a range of reaction conditions. It is miscible with most organic solvents but reacts with water.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | References |
| IUPAC Name | tert-butyl-chloro-diphenylsilane | |
| CAS Number | 58479-61-1 | [2] |
| Molecular Formula | C₁₆H₁₉ClSi | [2] |
| Molecular Weight | 274.86 g/mol | |
| Appearance | Colorless to light yellow or slightly brown liquid | [2][3] |
| Boiling Point | 90-95 °C at 0.01-0.015 mmHg | [2][4] |
| Density | 1.057 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.568 | [2][4] |
| Solubility | Miscible in most organic solvents | [1][2] |
| Water Solubility | Reacts | [1][2] |
| Flash Point | >110 °C (>230 °F) | [2][4] |
| Stability | Moisture sensitive; stable under inert atmosphere | [2][3] |
Chemical Reactivity and Applications
The utility of TBDPSCl stems from the properties of the resulting tert-butyldiphenylsilyl (TBDPS) ether. The Si-Cl bond in TBDPSCl is polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack by alcohols.[5] The presence of the bulky tert-butyl group and the two phenyl rings provides significant steric hindrance around the silicon atom. This steric bulk is a key factor in the selective protection of less hindered primary alcohols over more sterically demanding secondary and tertiary alcohols.[6]
The TBDPS group is prized for its exceptional stability across a broad spectrum of reaction conditions. TBDPS ethers are significantly more stable to acidic hydrolysis than other common silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers.[6] They are also resistant to a variety of other reagents, including many oxidizing and reducing agents, and are stable under conditions of catalytic hydrogenation.[7] This stability allows for a wide range of chemical transformations to be performed on a molecule while the hydroxyl group remains safely protected.
The primary application of TBDPSCl is in the protection of alcohols during multi-step organic syntheses.[5] This is particularly crucial in the synthesis of complex natural products and active pharmaceutical ingredients where multiple functional groups are present.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of TBDPSCl in a laboratory setting. Below are representative procedures for the protection of a primary alcohol with TBDPSCl and the subsequent deprotection of the resulting TBDPS ether.
Protection of a Primary Alcohol with TBDPSCl
This protocol describes a general procedure for the silylation of a primary alcohol using TBDPSCl and imidazole (B134444) in dimethylformamide (DMF).
Materials:
-
Primary alcohol (1.0 equiv.)
-
This compound (TBDPSCl) (1.1–1.5 equiv.)
-
Imidazole (2.2–3.0 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Methanol
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M aqueous HCl
-
Water
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equiv.) in anhydrous DMF (5–10 mL per mmol of alcohol).
-
Add imidazole (2.2–3.0 equiv.) to the solution and stir at room temperature until it is fully dissolved.
-
Add TBDPSCl (1.1–1.5 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the addition of a few milliliters of anhydrous methanol.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBDPS-protected alcohol.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Preparation of tert-Butylchlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of tert-Butylchlorodiphenylsilane (TBDPSCl), a vital silylating agent in organic chemistry. This document details established synthetic routes, complete with experimental protocols and quantitative data, to assist researchers and professionals in the effective production of this versatile compound. Safety protocols for all relevant reagents are also extensively covered.
Introduction
This compound (TBDPSCl) is an organosilicon compound widely employed as a protecting group for hydroxyl functionalities in multi-step organic synthesis. Its bulky tert-butyl and diphenyl groups confer significant steric hindrance, leading to the formation of highly stable silyl (B83357) ethers. These ethers exhibit enhanced stability across a broad range of reaction conditions, including acidic and basic environments, and in the presence of various oxidizing and reducing agents, making TBDPSCl a superior choice over other silylating agents in many complex synthetic pathways.[1] Its application is particularly prominent in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs).[1]
This guide will focus on two primary and reliable methods for the laboratory-scale synthesis of this compound:
-
Synthesis via Grignard Reaction: The reaction of a tert-butyl Grignard reagent with dichlorodiphenylsilane (B42835).
-
Synthesis via Organolithium Reaction: The reaction of tert-butyllithium (B1211817) with dichlorodiphenylsilane.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 58479-61-1 | [2] |
| Molecular Formula | C₁₆H₁₉ClSi | [3] |
| Molecular Weight | 274.86 g/mol | [3] |
| Appearance | Colorless to light yellow or light brown oily liquid | [3] |
| Boiling Point | 135 °C @ 0.7 mmHg; 93-95 °C @ 0.015 mmHg | [3] |
| Density | 1.057 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.568 | [3] |
| Flash Point | > 110 °C | [2] |
| Solubility | Miscible in most organic solvents; reacts with water. | [3] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Moisture sensitive. | [2] |
Safety Summary: this compound is a corrosive substance that causes severe skin burns and eye damage.[4][5] It may also cause respiratory irritation.[4] The compound is moisture-sensitive and reacts with water, which can produce toxic and corrosive hydrogen chloride gas.[4] Therefore, it must be handled in a dry, inert atmosphere.
Synthesis of this compound
Synthesis via Grignard Reaction
This method involves the preparation of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) followed by its reaction with dichlorodiphenylsilane.
Reaction Scheme:
Figure 1: Synthesis of TBDPSCl via Grignard Reaction.
Experimental Protocols:
Two detailed experimental protocols based on this method are provided below.
Protocol 1: Based on Chinese Patent CN101691379A (Embodiment 1) [6]
-
Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. The apparatus should be flame-dried under vacuum or oven-dried and assembled while hot to ensure anhydrous conditions.[7]
-
Grignard Reagent Formation:
-
To the reaction flask, add 200 mL of anhydrous tetrahydrofuran (B95107) (THF), 12 g of magnesium turnings, and 6 g of tert-butyl chloride.
-
Initiate the reaction by gentle heating. Once the reaction starts, as evidenced by bubbling and cloudiness, heating should be stopped.[7] The reaction temperature should be maintained between 50-75 °C. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Once the initial reaction subsides, the remaining 40 g of tert-butyl chloride is added dropwise from the dropping funnel, maintaining a steady reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed, and then cooled to room temperature.
-
-
Silylation Reaction:
-
To the freshly prepared Grignard reagent, add 0.2 g of sodium thiocyanate (B1210189) and 0.2 g of cuprous chloride as a catalyst.
-
127 g of dichlorodiphenylsilane is then added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is heated to 90-150 °C and maintained at this temperature for 4-7 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add 100 mL of toluene.
-
The resulting solution is filtered to remove the solid magnesium salts.
-
The filtrate is distilled to remove the solvent.
-
The crude product is then purified by vacuum distillation, collecting the fraction at 200 °C under 0.09 kPa to yield the final product.
-
Protocol 2: Based on ChemicalBook [8]
-
Apparatus Setup: A 500 mL four-necked flask is equipped with a reflux condenser, a charging funnel, a thermometer, and a stir bar. The glassware must be thoroughly dried.
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add 12.2 g (0.5 mol) of magnesium to the flask.
-
Prepare the Grignard reagent by adding 250 mL of anhydrous THF and 46.3 g (0.5 mol) of tert-butyl chloride.
-
-
Silylation Reaction:
-
At room temperature, add 0.45 g (0.005 mol) of copper cyanide to the Grignard reagent.
-
Slowly add 126.6 g (0.5 mol) of dichlorodiphenylsilane dropwise with stirring. The temperature of the reaction mixture will rise to 50 °C.
-
After the addition, the mixture is heated to reflux and stirred for 5 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with 100 mL of hexane (B92381) and filter to remove insoluble materials.
-
Remove the solvent by distillation.
-
Purify the residue by vacuum distillation to obtain this compound.
-
Quantitative Data for Grignard Synthesis:
| Parameter | Protocol 1 (CN101691379A, Embodiment 1)[6] | Protocol 2 (ChemicalBook)[8] |
| Magnesium | 12 g | 12.2 g (0.5 mol) |
| tert-Butyl Chloride | 46 g | 46.3 g (0.5 mol) |
| Dichlorodiphenylsilane | 127 g | 126.6 g (0.5 mol) |
| Solvent | 200 mL THF | 250 mL THF |
| Catalyst | 0.2 g Sodium Thiocyanate, 0.2 g Cuprous Chloride | 0.45 g Copper Cyanide |
| Reaction Temperature | 50-75 °C (Grignard), 90-150 °C (Silylation) | Room temp to 50 °C (Silylation), then reflux |
| Reaction Time | 4-7 hours (Silylation) | 5 hours (Silylation) |
| Reported Yield | ~70% | 75% |
| Product Purity | 98% | Not specified |
Synthesis via Organolithium Reaction
This method utilizes the highly reactive tert-butyllithium to directly silylate dichlorodiphenylsilane. Due to the pyrophoric nature of tert-butyllithium, this procedure requires stringent anhydrous and inert atmosphere techniques.
Reaction Scheme:
Figure 2: Synthesis of TBDPSCl via Organolithium Reaction.
Experimental Protocol: Based on ChemicalBook [8]
-
Apparatus Setup: A 1 L three-necked round-bottom flask is equipped with a magnetic stirring bar, a 500 mL equalizing dropping funnel fitted with a rubber septum, a reflux condenser, and a nitrogen inlet tube. The entire apparatus must be rigorously dried and flushed with nitrogen.
-
Reaction:
-
Charge the flask with 127 g (0.5 mol) of dichlorodiphenylsilane in 300 mL of redistilled pentane.
-
Transfer a solution of tert-butyllithium in pentane (500 mL, 0.55 mol) to the dropping funnel under a positive pressure of nitrogen using a double-tipped needle.
-
Slowly add the tert-butyllithium solution to the stirred solution of dichlorodiphenylsilane in the flask.
-
Once the addition is complete, reflux the mixture for 30 hours under a nitrogen atmosphere with continuous stirring.
-
-
Work-up and Purification:
-
Allow the suspension to cool to room temperature.
-
Rapidly filter the precipitated lithium chloride through a pad of Celite under a nitrogen atmosphere.
-
Wash the Celite pad with 200 mL of pentane.
-
Remove the solvent from the combined filtrates by evaporation.
-
Distill the colorless residue through a short Vigreux column under vacuum to yield the pure product.
-
Quantitative Data for Organolithium Synthesis:
| Parameter | Value[8] |
| Dichlorodiphenylsilane | 127 g (0.5 mol) |
| tert-Butyllithium | 0.55 mol |
| Solvent | 300 mL Pentane (for dichlorodiphenylsilane), 500 mL Pentane (for t-BuLi) |
| Reaction Temperature | Reflux |
| Reaction Time | 30 hours |
| Reported Yield | Not explicitly stated for this protocol, but yields for this method can be high. |
Purification of this compound
The primary method for purifying this compound is fractional vacuum distillation.[8] This technique is necessary due to the high boiling point of the compound. A Vigreux column is typically sufficient for achieving good separation.[8]
General Procedure for Vacuum Distillation:
-
Assemble a clean, dry distillation apparatus suitable for vacuum operation.
-
Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Slowly evacuate the system to the desired pressure.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 135 °C at 0.7 mmHg or 93-95 °C at 0.015 mmHg).[3]
Safety and Handling of Reagents
The synthesis of this compound involves several hazardous reagents that require careful handling in a controlled laboratory environment, preferably within a fume hood.
tert-Butyllithium:
-
Hazards: Extremely pyrophoric; ignites spontaneously on contact with air.[9][10] Reacts violently with water and other protic solvents.[10] Causes severe skin burns and eye damage.[11]
-
Handling: Must be handled under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques such as a Schlenk line or a glove box.[9][12] Use dry glassware and solvents. Transfers should be performed using a syringe or cannula.[9]
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield are mandatory.[9]
-
Spills and Disposal: Small spills can be quenched by covering with an inert, dry absorbent material like sand or vermiculite, followed by slow addition of a less reactive alcohol like isopropanol. Unused reagent must be quenched carefully by slow addition to a suitable solvent and then a proton source.
Dichlorodiphenylsilane:
-
Hazards: Corrosive; causes severe skin and eye burns.[4][5] May cause severe respiratory tract irritation.[5] Reacts with water and moisture to produce toxic and corrosive hydrogen chloride gas.[4]
-
Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture.[13]
-
PPE: Chemical-resistant gloves, safety goggles, and a lab coat are required.[13]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from water and moisture.[4]
Grignard Reagents (e.g., tert-butylmagnesium chloride):
-
Hazards: Flammable and can be pyrophoric, especially in concentrated forms.[14] Reacts vigorously with water.[15] Corrosive.[14]
-
Handling: Must be handled under an inert and anhydrous atmosphere.[15] All glassware must be scrupulously dried before use.[7][16]
-
PPE: Flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[15]
-
Safety: The formation of Grignard reagents is exothermic and can become vigorous. An ice bath should be readily available for cooling.[16]
Logical Workflow for Synthesis and Purification
Figure 3: General workflow for the synthesis and purification of TBDPSCl.
Conclusion
The synthesis of this compound can be reliably achieved through either a Grignard-based or an organolithium-based route. The Grignard method may be considered safer for less experienced personnel due to the less extreme pyrophoricity of the Grignard reagent compared to tert-butyllithium. However, the organolithium route may offer higher yields under optimized conditions. Both methods require strict adherence to anhydrous and inert atmosphere techniques. Proper purification by vacuum distillation is crucial to obtain a high-purity product suitable for sensitive applications in organic synthesis. The comprehensive safety protocols outlined in this guide must be followed to ensure the safe handling of all hazardous materials involved in these procedures.
References
- 1. dchas.org [dchas.org]
- 2. 58479-61-1・t-Butylchlorodiphenylsilane・324-72682・322-72683[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. lookchem.com [lookchem.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. CN101691379A - Method of preparing tert-butyl diphenyl chlorosilane - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 58479-61-1 [chemicalbook.com]
- 9. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 10. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. nbinno.com [nbinno.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. quora.com [quora.com]
An In-depth Technical Guide to tert-Butyldiphenylsilyl Chloride (TBDPSCl)
CAS Number: 58479-61-1
This technical guide provides a comprehensive overview of tert-Butyldiphenylsilyl chloride (TBDPSCl), a widely used silylating agent in organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and experimental protocols.
Core Concepts and Properties
TBDPSCl is an organosilicon compound valued for its role as a protecting group, primarily for hydroxyl and amino functionalities.[1] Its chemical structure, featuring a bulky tert-butyl group and two phenyl rings attached to the silicon atom, confers significant steric hindrance.[1] This steric bulk is the basis for its remarkable stability, particularly under acidic conditions, making it a preferred choice in complex multi-step syntheses.[1][2]
The Si-Cl bond in TBDPSCl is polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack by alcohols or amines, leading to the formation of stable tert-butyldiphenylsilyl (TBDPS) ethers or amines, respectively.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of TBDPSCl is presented in the table below.
| Property | Value |
| CAS Number | 58479-61-1 |
| Molecular Formula | C₁₆H₁₉ClSi |
| Molecular Weight | 274.86 g/mol |
| Appearance | Colorless to light yellow or slightly brown liquid |
| Boiling Point | 90 °C @ 0.01 mmHg[3] |
| Density | 1.057 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.568 |
| Solubility | Miscible with most organic solvents |
| Sensitivity | Moisture sensitive |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for TBDPSCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.74 - 7.62 | m | 4H | Aromatic (ortho-protons of phenyl groups) |
| 7.48 - 7.32 | m | 6H | Aromatic (meta- and para-protons of phenyl groups) |
| 1.08 | s | 9H | tert-Butyl protons |
¹³C NMR (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 137 | Aromatic (ipso-carbon) |
| 133 | Aromatic (CH) |
| 129 | Aromatic (CH) |
| 126 | Aromatic (CH) |
| 27 | tert-Butyl (CH₃) |
| 18 | tert-Butyl (quaternary C) |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| Spectroscopic Technique | Key Peaks/Fragments |
| IR (liquid film) | Characteristic peaks for Si-Cl, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. |
| Mass Spectrum (EI) | Key fragments include [M-57] (loss of tert-butyl group) and m/z 199 (Ph₂SiOH⁺).[4] |
Experimental Protocols
This section provides detailed methodologies for the protection of alcohols and amines using TBDPSCl, as well as the subsequent deprotection.
Protection of Alcohols (Silylation)
The TBDPS group is particularly useful for the selective protection of primary alcohols due to its steric bulk.[5] However, secondary alcohols can also be protected, often requiring more forcing conditions.
Caption: Workflow for the TBDPS protection of a primary alcohol.
Detailed Protocol for Primary Alcohol Protection [6]
-
Preparation: Dissolve the primary alcohol (1.0 equiv.) in anhydrous dimethylformamide (DMF) (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., Argon).[6]
-
Reagent Addition: Add imidazole (2.2-3.0 equiv.) to the solution and stir until it dissolves. Then, add TBDPSCl (1.1-1.5 equiv.) to the reaction mixture at room temperature.[6]
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the substrate.[6]
-
Work-up: Upon completion, quench the reaction by adding a few milliliters of methanol.[6]
-
Purification: Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDPS-protected alcohol.[6]
Typical Reaction Conditions and Yields for Alcohol Protection [7]
| Substrate Type | Base | Solvent | Temperature | Time | Yield |
| Primary Alcohol | Imidazole | DMF | Room Temp. | 1 - 8 h | 90 - 95% |
| Primary Alcohol | Imidazole | THF | Room Temp. | 18 - 52 h | 82 - 92% |
| Primary Alcohol | DMAP | CH₂Cl₂ | Room Temp. | 2 h | 98% |
| Primary Alcohol | DMAP, Et₃N | CH₂Cl₂ | 0 °C to RT | 4 h | 96% |
| Secondary Alcohol | Imidazole | DCM | Room Temp. | - | Quantitative |
Protocol for Secondary Alcohol Protection
For less reactive secondary alcohols, a more reactive silylating agent can be generated in situ using silver triflate.[8]
-
Preparation: Dissolve the secondary alcohol (1.0 equiv.) and imidazole (2.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Reagent Addition: Add TBDPSCl (1.5 equiv.) followed by silver triflate (AgOTf) (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up and Purification: Follow the general work-up and purification procedure described for primary alcohols.
Protection of Amines
TBDPSCl can also be used to protect primary and secondary amines, forming TBDPS-amines.
Experimental Workflow: Protection of a Primary Amine
Caption: Workflow for the TBDPS protection of a primary amine.
Detailed Protocol for Primary Amine Protection
-
Preparation: Dissolve the primary amine (1.0 equiv.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) under an inert atmosphere. Add a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (Hunig's base) (1.5 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C and add TBDPSCl (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Deprotection of TBDPS Ethers and Amines
The TBDPS group is most commonly removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).
Experimental Workflow: Deprotection of a TBDPS Ether
Caption: Workflow for the deprotection of a TBDPS ether.
Detailed Protocol for Deprotection [9]
-
Preparation: Dissolve the TBDPS-protected compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).[9]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) to the stirred solution.[9]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[9]
-
Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Typical Deprotection Conditions and Yields [7]
| Reagent | Solvent | Temperature | Time | Yield |
| n-Bu₄N⁺F⁻ (TBAF) | THF | Room Temp. | 15 min - 7 h | 80 - 97% |
| HF | H₂O, MeCN | Room Temp. | 60 min | 95% |
| TASF | CH₂Cl₂ | 0 °C to RT | 60 min | 95% |
Stability and Selectivity
The TBDPS group is renowned for its high stability under acidic conditions, being significantly more stable than other common silyl (B83357) ethers like TMS, TES, and TBS.[2] For instance, it is stable to 80% acetic acid and 50% trifluoroacetic acid (TFA).[1]
Relative Stability of Common Silyl Ethers in Acid [2]
| Protecting Group | Relative Stability in Acid |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
This high stability allows for the selective deprotection of other, more labile protecting groups in the presence of a TBDPS ether, a crucial strategy in complex syntheses.
Applications in Research and Development
The robust nature of the TBDPS protecting group makes it an invaluable tool in various areas of organic synthesis, including:
-
Natural Product Synthesis: The stability of TBDPS ethers to a wide range of reaction conditions is essential for the multi-step synthesis of complex natural products.
-
Carbohydrate Chemistry: TBDPSCl is frequently used for the selective protection of primary hydroxyl groups in sugars, enabling regioselective modifications at other positions.[6]
-
Pharmaceutical Development: In the synthesis of active pharmaceutical ingredients (APIs), the TBDPS group is employed to protect reactive functional groups in key intermediates, ensuring high yields and purity of the final product.
-
Materials Science: TBDPSCl is also used in the synthesis of silicon-containing polymers and materials, where the silyl moiety can enhance properties such as thermal stability.
Safety and Handling
TBDPSCl is a moisture-sensitive and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is incompatible with strong oxidizing agents and reacts with water. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
References
- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
The Enduring Guardian: A Technical Guide to the Discovery and Development of the TBDPS Protecting Group
Introduction
In the intricate field of multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal (B13267) of protecting groups available to the modern chemist, the tert-butyldiphenylsilyl (TBDPS) group stands out as a robust and versatile guardian for hydroxyl functionalities. Introduced in 1975 by Hanessian and Lavallée, the TBDPS group was designed to overcome the limitations of existing silyl (B83357) ethers, offering significantly enhanced stability, particularly under acidic conditions.[1] This attribute allows for a broader range of chemical transformations to be performed on other parts of a molecule without premature cleavage of the protecting group, a critical factor in lengthy and complex synthetic campaigns.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of the TBDPS protecting group, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The advent of the TBDPS protecting group was a direct response to the need for a more robust silyl ether than the then-prevalent tert-butyldimethylsilyl (TBDMS) group.[1] Hanessian and Lavallée sought a protecting group that would retain the favorable characteristics of silyl ethers—such as ease of introduction and removal, and compatibility with various analytical techniques—while offering superior stability towards acidic hydrolysis.[1][3] The strategic replacement of two methyl groups on the silicon atom with bulky phenyl rings resulted in the TBDPS group, which exhibits exceptional steric hindrance around the silicon-oxygen bond.[1][2] This steric shield effectively protects the silyl ether from cleavage under conditions that would readily remove other protecting groups like TBDMS, tetrahydropyranyl (THP), or trityl ethers.[1][4] For instance, the TBDPS group is stable to 80% acetic acid and 50% trifluoroacetic acid (TFA), conditions under which many other protecting groups are labile.[1][4]
Data Presentation: Comparative Stability of Silyl Ethers
The enhanced stability of the TBDPS group is not merely qualitative. Quantitative studies have consistently demonstrated its superior resilience compared to other common silyl ethers. The following tables summarize the relative rates of cleavage and approximate half-lives under both acidic and basic conditions, providing a clear basis for the rational selection of a protecting group in a synthetic strategy.
Table 1: Relative Rates of Silyl Ether Cleavage [5][6]
| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Table 2: Approximate Half-Lives of Silyl Ethers under Acidic and Basic Conditions [1][7]
| Protecting Group | Half-Life (1% HCl in 95% EtOH) | Half-Life (5% NaOH in 95% EtOH) |
| TBDMS | ~4.5 hours | 3.5 minutes |
| TIPS | >100 hours | - |
| TBDPS | Very Long (>200 hours) | Comparable to TBDMS |
Note: Half-life values can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following sections provide standardized procedures for the introduction and removal of the TBDPS group.
Protocol 1: Protection of a Primary Hydroxyl Group with tert-Butyldiphenylsilyl Chloride (TBDPSCl)
This protocol describes a general and widely used method for the silylation of a primary alcohol.[8][9]
Materials:
-
Alcohol (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1-1.2 equiv)
-
Imidazole (B134444) (2.2-2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL per mmol of alcohol)
-
Ethyl acetate (B1210297)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equiv) in anhydrous DMF.
-
Add imidazole (2.2-2.5 equiv) to the solution and stir until fully dissolved.
-
Add TBDPSCl (1.1-1.2 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours, depending on the substrate.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDPS-protected alcohol.
Protocol 2: Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)
This is the most common and generally applicable method for the cleavage of TBDPS ethers.[2][10]
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (approximately 0.1 M solution)
-
Ethyl acetate
-
Saturated NH₄Cl (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Mandatory Visualization
The strategic deployment of the TBDPS protecting group is best illustrated in the context of a complex total synthesis. The Nicolaou total synthesis of Taxol, a landmark achievement in organic chemistry, provides an excellent example of how the robust nature of the TBDPS group was leveraged to achieve the synthesis of this intricate natural product.[3][11][12][13]
Conclusion
The tert-butyldiphenylsilyl protecting group, born from the need for a more robust silyl ether, has firmly established itself as an indispensable tool in modern organic synthesis. Its exceptional stability under acidic conditions, coupled with its reliable removal using fluoride reagents, provides chemists with a powerful strategy for navigating the complexities of multi-step synthetic routes. The quantitative data on its stability relative to other common silyl ethers underscores its utility, enabling the design of sophisticated orthogonal protection schemes. As exemplified in the total synthesis of Taxol, the TBDPS group's unique properties can be pivotal in achieving the synthesis of highly complex and valuable molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, properties, and application of the TBDPS protecting group is essential for the successful execution of ambitious synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nicolaou_Taxol_total_synthesis [chemeurope.com]
- 12. m.youtube.com [m.youtube.com]
- 13. synarchive.com [synarchive.com]
An In-depth Technical Guide on the Steric Hindrance Effects of the TBDPS Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyldiphenylsilyl (TBDPS) group is a cornerstone in modern organic synthesis, particularly in the fields of natural product synthesis and drug development. Its significant steric bulk, arising from the two phenyl rings and a tert-butyl group attached to the silicon atom, imparts a range of unique properties that are leveraged to achieve high levels of selectivity and stability in complex chemical transformations. This technical guide provides a comprehensive overview of the steric hindrance effects of the TBDPS group, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the strategic design of synthetic routes.
Core Concepts: Steric Hindrance and its Implications
The primary characteristic of the TBDPS group is its substantial steric hindrance, which profoundly influences its reactivity and the stereochemical outcome of reactions. This steric bulk is a key determinant in several aspects of its application:
-
High Stability: The bulky substituents shield the silicon-oxygen bond from nucleophilic and acidic attack, making TBDPS ethers exceptionally robust compared to other common silyl (B83357) ethers.[1][2][3] This stability is crucial in multi-step syntheses where harsh reaction conditions are often required.[1][4]
-
Selective Protection: The steric hindrance of the TBDPS group allows for the selective protection of less sterically encumbered hydroxyl groups. Primary alcohols are preferentially protected over secondary and tertiary alcohols, providing a powerful tool for differentiating between multiple hydroxyl functionalities within a molecule.[4][5][6]
-
Stereochemical Control: In reactions such as glycosylations, the TBDPS group can direct the stereochemical outcome by blocking one face of the molecule, thereby favoring the approach of a reagent from the less hindered side.[7]
-
Orthogonal Protection Strategies: The differential stability of the TBDPS group compared to other silyl ethers (e.g., TMS, TES, TBDMS, TIPS) allows for their selective removal.[1][6] This "orthogonal" deprotection is a powerful strategy in the synthesis of complex polyhydroxylated molecules.[4]
Quantitative Data on the Stability of Silyl Protecting Groups
The stability of silyl ethers is a direct consequence of the steric hindrance around the silicon atom. The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions, highlighting the superior stability of the TBDPS group.
Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis [2][8]
| Protecting Group | Relative Rate of Acidic Hydrolysis (Relative to TMS=1) |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
Table 2: Relative Stability of Silyl Ethers to Basic/Fluoride-Mediated Cleavage [2][8]
| Protecting Group | Relative Stability in Base/Fluoride (B91410) |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 10-100 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | ~20,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |
| Triisopropylsilyl (TIPS) | ~100,000 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies in a laboratory setting.
This protocol describes a general procedure for the protection of a primary hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole (B134444).[4][9]
Materials:
-
Substrate with a primary hydroxyl group (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)
-
Imidazole (2.2–3.0 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1.0 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the substrate (1.0 equiv.) in anhydrous DMF (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.2–3.0 equiv.) to the solution and stir until dissolved.
-
Add TBDPSCl (1.1–1.5 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding anhydrous MeOH (2.2–3.0 equiv.).
-
Remove the DMF by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in EtOAc or CH₂Cl₂.
-
Wash the organic layer successively with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired TBDPS-protected compound.
This protocol outlines the most common method for the cleavage of a TBDPS ether using a fluoride source, tetra-n-butylammonium fluoride (TBAF).[3][10]
Materials:
-
TBDPS-protected alcohol (1.0 equiv.)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1-1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the TBDPS-protected alcohol (1.0 equiv.).
-
Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).[3][10]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships related to the use of the TBDPS group.
Caption: General workflow for the protection of a primary alcohol using TBDPSCl.
Caption: General workflow for the deprotection of a TBDPS ether using TBAF.
Caption: Hierarchy of silyl ether stability under acidic conditions.
Applications in Drug Development and Complex Synthesis
The robustness of the TBDPS group makes it an invaluable tool in the total synthesis of complex natural products and the development of active pharmaceutical ingredients (APIs).[4][11] Its ability to withstand a wide range of reaction conditions allows for the manipulation of other functional groups in the molecule without premature deprotection of the hydroxyl group. Furthermore, the steric bulk of the TBDPS group can be exploited to control the stereochemistry of adjacent chiral centers, a critical aspect in the synthesis of enantiomerically pure drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Electronic Effects of Phenyl Groups in tert-Butyldiphenylsilyl (TBDPS) Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyldiphenylsilyl (TBDPS) ether is a cornerstone of hydroxyl group protection in modern organic synthesis, prized for its steric bulk and remarkable stability. While its robustness is often attributed to steric hindrance, the electronic influence of the two phenyl rings on the silicon center plays a crucial and nuanced role in modulating the reactivity of the silyl (B83357) ether. This technical guide provides a comprehensive examination of these electronic effects, detailing their impact on the stability and cleavage of TBDPS ethers. This document synthesizes available data on the subject, outlines detailed experimental protocols for the synthesis and kinetic analysis of substituted TBDPS ethers, and presents visual workflows to elucidate the underlying principles for researchers in organic synthesis and drug development.
Introduction: Beyond Steric Hindrance
The tert-butyldiphenylsilyl (TBDPS) group is a widely employed protecting group for alcohols, valued for its high stability under a broad range of reaction conditions, particularly acidic media.[1] This stability is largely attributed to the significant steric hindrance provided by the bulky tert-butyl group and the two phenyl substituents, which physically obstruct the approach of reagents to the silicon-oxygen bond.[2]
However, the electronic properties of the phenyl groups also exert a significant influence on the reactivity of the TBDPS ether. The phenyl groups are inherently electron-withdrawing, which increases the electrophilicity of the silicon atom. This electronic effect makes the silicon center more susceptible to nucleophilic attack, a key step in the cleavage of silyl ethers. This guide delves into the quantitative aspects of this electronic influence, exploring how modifications to the phenyl rings can fine-tune the stability and reactivity of the TBDPS protecting group.
The Electronic Influence of Phenyl Groups on the Silicon Center
The two phenyl groups attached to the silicon atom in a TBDPS ether exert a significant electron-withdrawing effect through inductive and resonance mechanisms. This withdrawal of electron density from the silicon atom increases its electrophilic character, making it more susceptible to attack by nucleophiles. This is a critical factor in the fluoride-mediated cleavage of TBDPS ethers, a common deprotection strategy.[3]
The stability of silyl ethers is a balance between steric and electronic effects. While the steric bulk of the TBDPS group provides substantial kinetic stability, the electronic effect of the phenyl rings makes the silicon atom inherently more reactive towards nucleophiles compared to trialkylsilyl ethers like triisopropylsilyl (TIPS) ethers.
Quantifying Electronic Effects: The Hammett Correlation
To quantitatively assess the impact of substituents on the reactivity of the TBDPS group, a linear free-energy relationship (LFER) analysis, such as a Hammett plot, can be employed.[4][5] This involves synthesizing a series of TBDPS ethers with electron-donating and electron-withdrawing substituents at the para-position of the phenyl rings and measuring their rates of cleavage under controlled conditions.
The Hammett equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted TBDPS ether.
-
k₀ is the rate constant for the reaction of the unsubstituted TBDPS ether.
-
σ is the substituent constant, which depends on the nature and position of the substituent.
-
ρ is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.
A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state. Conversely, a negative ρ value would suggest that the reaction is favored by electron-donating groups, which stabilize a positive charge in the transition state. For the fluoride-mediated cleavage of TBDPS ethers, a positive ρ value is expected, as electron-withdrawing groups on the phenyl rings would enhance the electrophilicity of the silicon atom, facilitating nucleophilic attack by the fluoride (B91410) ion.
Quantitative Data on the Electronic Effects
Direct quantitative kinetic data for the cleavage of a series of para-substituted TBDPS ethers is sparse in the current literature. However, we can construct a hypothetical dataset based on the known principles of physical organic chemistry and data from analogous systems to illustrate the expected trends. The following table summarizes the expected relative cleavage rates for a series of para-substituted TBDPS ethers under fluoride-mediated deprotection conditions.
| Substituent (X) on Phenyl Ring | Hammett Constant (σp) | Expected Relative Rate Constant (k_rel) | 29Si NMR Chemical Shift (δ, ppm) (Predicted) |
| -OCH₃ | -0.27 | 0.5 | -3.5 |
| -CH₃ | -0.17 | 0.7 | -3.0 |
| -H | 0.00 | 1.0 | -2.5 |
| -Cl | 0.23 | 2.5 | -1.5 |
| -NO₂ | 0.78 | 15.0 | +0.5 |
Note: The relative rate constants and 29Si NMR chemical shifts are predicted based on established linear free-energy relationships and have not been experimentally determined for this specific series.
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), are expected to decrease the rate of cleavage by reducing the electrophilicity of the silicon atom. Conversely, electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), are anticipated to significantly accelerate the cleavage rate by enhancing the silicon's electrophilicity.
The 29Si NMR chemical shift is also sensitive to the electronic environment around the silicon atom.[6] A downfield shift (to higher ppm values) is generally observed with increasing electron-withdrawing character of the substituents, reflecting a more deshielded silicon nucleus.
Experimental Protocols
To empirically determine the quantitative data presented in the section above, the following experimental protocols are proposed.
Synthesis of para-Substituted tert-Butyldiphenylsilyl Chlorides
A series of para-substituted TBDPS chlorides can be synthesized via a Grignard reaction between p-substituted bromobenzenes and tert-butyldichlorosilane (B13958794).
General Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 eq.). Add a small crystal of iodine and gently heat to activate the magnesium. Add a solution of the appropriate p-substituted bromobenzene (B47551) (2.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the Grignard reaction. Once the reaction has started, add the remaining solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 2 hours.
-
Silylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of tert-butyldichlorosilane (1.0 eq.) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired para-substituted tert-butyldiphenylsilyl chloride.
Synthesis of para-Substituted TBDPS Ethers
The synthesized silyl chlorides can then be used to protect a model alcohol, such as benzyl (B1604629) alcohol.
General Procedure:
-
To a solution of benzyl alcohol (1.0 eq.) and imidazole (B134444) (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of the respective para-substituted TBDPS chloride (1.2 eq.) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Kinetic Studies of Fluoride-Mediated Cleavage
The rates of cleavage of the synthesized TBDPS ethers can be monitored using 19F NMR spectroscopy.
Protocol for Kinetic Measurement by 19F NMR:
-
Sample Preparation: In an NMR tube, prepare a solution of the substituted TBDPS ether (e.g., 0.05 M) and an internal standard (e.g., trifluorotoluene, 0.05 M) in a suitable deuterated solvent (e.g., CD₃CN).
-
Initiation of Reaction: At time t=0, inject a solution of tetrabutylammonium (B224687) fluoride (TBAF) (e.g., 1.1 equivalents) in the same deuterated solvent into the NMR tube and mix rapidly.
-
Data Acquisition: Immediately begin acquiring 19F NMR spectra at regular time intervals. The disappearance of the starting silyl ether and the appearance of the fluorosilane product can be monitored by integrating their respective signals relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order if TBAF is in large excess) to determine the rate constant (k).
Visualizing Workflows and Relationships
Graphviz diagrams can be used to illustrate the experimental workflow and the logical relationships governing the electronic effects.
Caption: Experimental workflow for the synthesis and kinetic analysis of substituted TBDPS ethers.
References
- 1. One-pot synthesis of TBMPS (bis [tert-butyl)-1 pyrenylmethyl-silyl) chloride as a novel fluorescent silicon-based protecting group for protection of 5'-OH nucleosides and its use as purification handle in oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Free-energy relationship - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
TBDPSCl moisture sensitivity and handling
An In-depth Technical Guide to the Moisture Sensitivity and Handling of tert-Butyldiphenylsilyl Chloride (TBDPSCl)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-Butyldiphenylsilyl chloride (TBDPSCl) is a versatile and widely utilized organosilicon compound in organic synthesis.[1] Its primary application is as a protecting group for hydroxyl functionalities, forming robust tert-butyldiphenylsilyl (TBDPS) ethers.[1][2] The significant steric bulk provided by the two phenyl groups and the tert-butyl group confers exceptional stability to the resulting silyl (B83357) ether, particularly under acidic conditions.[2][3][4] This stability makes TBDPSCl an invaluable reagent in complex, multi-step syntheses where other silyl ethers might be labile.[5][6] However, the electrophilic nature of the silicon-chlorine bond also makes TBDPSCl highly susceptible to hydrolysis, necessitating specific handling and storage procedures to maintain its reactivity and prevent the formation of unwanted byproducts.[1][7] This guide provides a comprehensive overview of the moisture sensitivity of TBDPSCl, detailed protocols for its handling, and methods for mitigating the impact of hydrolysis.
Physicochemical Properties
TBDPSCl is typically a colorless to light yellow liquid with a boiling point of 90 °C at 0.01 mmHg.[7] Key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 58479-61-1 | [1][8] |
| Molecular Formula | C₁₆H₁₉ClSi | [1][8] |
| Molecular Weight | 274.86 g/mol | [7][9] |
| Appearance | Colorless to light yellow/orange liquid | |
| Density | ~1.06 g/mL at 25 °C | [7] |
| Boiling Point | 90 °C @ 0.01 mmHg | [7] |
| Flash Point | 112 °C (233.6 °F) | |
| Solubility | Miscible in most organic solvents (e.g., DMF, CH₂Cl₂, THF) | [7][10] |
| Sensitivity | Moisture Sensitive | [7][11][12] |
Moisture Sensitivity and Hydrolysis
The core of TBDPSCl's reactivity lies in the electrophilic silicon atom, which is readily attacked by nucleophiles. Water is a potent nucleophile that reacts with TBDPSCl in an undesirable hydrolysis pathway. This reaction is often rapid and leads to the formation of tert-butyldiphenylsilanol (B3059000) (TBDPS-OH).[13] The silanol (B1196071) byproduct can then undergo self-condensation to form 1,1,3,3-tetraphenyl-1,3-di-tert-butyldisiloxane.[13]
The presence of these byproducts can complicate reactions by consuming the reagent and introducing impurities that require removal during work-up and purification.[13] Therefore, handling TBDPSCl under strictly anhydrous conditions is critical for successful and reproducible synthetic outcomes.[1]
References
- 1. CAS 58479-61-1: tert-Butyldiphenylsilyl chloride [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 7. tert-Butylchlorodiphenylsilane | 58479-61-1 [chemicalbook.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. This compound (TBDPSCl) extrapure AR, 98% [labm.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemstock.ae [chemstock.ae]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
The Enduring Guardian: A Technical Guide to the TBDPS Protecting Group
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups is a critical determinant of success. Among the diverse arsenal (B13267) of available options for hydroxyl protection, the tert-butyldiphenylsilyl (TBDPS) group stands out as a robust and versatile guardian. Its unique combination of steric bulk and electronic properties confers exceptional stability, rendering it an indispensable tool for chemists navigating complex synthetic landscapes. This in-depth technical guide explores the core advantages of the TBDPS protecting group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform and empower researchers, scientists, and drug development professionals.
Core Advantages of the TBDPS Protecting Group
The TBDPS group, introduced by Hanessian and Lavallée in 1975, was designed to overcome some of the limitations of then-existing silyl (B83357) ethers like the tert-butyldimethylsilyl (TBDMS) group. Its primary advantages lie in its pronounced stability under a wide range of reaction conditions, which allows for greater flexibility and reliability in complex synthetic sequences.
Exceptional Stability: The most significant advantage of the TBDPS group is its remarkable stability, particularly towards acidic conditions. This stability is attributed to the significant steric hindrance provided by the bulky tert-butyl group and the two phenyl rings surrounding the silicon atom. This steric shield effectively prevents the approach of reagents that could cleave the silicon-oxygen bond. The electronic delocalization provided by the phenyl groups also contributes to the stability of the TBDPS ether.
Orthogonal Deprotection: The differential stability of TBDPS ethers compared to other silyl ethers, such as TBDMS, allows for orthogonal deprotection strategies. This means that a less stable silyl group like TBDMS can be selectively removed under conditions that leave the TBDPS group intact, enabling sequential reactions at different hydroxyl positions within the same molecule. This is a powerful tool in the synthesis of complex polyhydroxylated natural products and pharmaceuticals.
Compatibility with a Broad Range of Reagents: TBDPS ethers are compatible with a wide array of reagents and reaction conditions commonly employed in organic synthesis. They are stable to many acidic and basic conditions, as well as to various oxidizing and reducing agents. This robustness minimizes the need for protecting group manipulation during a synthetic sequence, streamlining the overall process.
Quantitative Comparison of Silyl Ether Stability
The stability of silyl ethers is a critical factor in their selection and application. The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions, highlighting the superior stability of the TBDPS group.
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS = 1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| ** tert-Butyldiphenylsilyl ** | TBDPS | 5,000,000 |
| Protecting Group | Abbreviation | Relative Stability in Base/Fluoride (B91410) (vs. TMS = 1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| ** tert-Butyldiphenylsilyl ** | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | ~100,000 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. The following are representative procedures for the protection of a primary alcohol with TBDPSCl and the subsequent deprotection using tetrabutylammonium (B224687) fluoride (TBAF).
Protection of a Primary Alcohol with tert-Butyldiphenylsilyl Chloride (TBDPSCl)
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv)
-
Imidazole (B134444) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DMF (5-10 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole (2.5 equiv) to the solution and stir until fully dissolved.
-
Add TBDPSCl (1.2 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, quench the reaction by adding a few drops of methanol.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TBDPS-protected alcohol.
Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF (10 mL per mmol) in a round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF (1.5 equiv) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The deprotection is typically complete within 1-6 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Visualizing Key Concepts with Graphviz
Diagrams are powerful tools for illustrating complex chemical concepts and workflows. The following diagrams, generated using the DOT language, visualize the protection/deprotection workflow, the principle of orthogonal deprotection, and the relative stability of common silyl ethers.
Caption: General workflow for alcohol protection and deprotection using TBDPS.
Methodological & Application
Application Notes and Protocols for the Protection of Primary Alcohols using tert-Butyldiphenylsilyl (TBDPS) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the strategic use of protecting groups is fundamental to achieving high yields and stereoselectivity. The tert-butyldiphenylsilyl (TBDPS) group is a robust and versatile protecting group for hydroxyl functionalities. Its significant steric bulk, conferred by two phenyl rings and a tert-butyl group attached to the silicon atom, provides exceptional stability across a wide range of reaction conditions. This stability is particularly notable in acidic media where other common silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS), are prone to cleavage.[1]
The TBDPS group is typically introduced by reacting a primary alcohol with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a mild base. Due to its steric hindrance, TBDPS-Cl exhibits a high degree of selectivity for the protection of less sterically encumbered primary alcohols over secondary and tertiary alcohols.[1] Deprotection is most commonly and efficiently achieved using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF).[1][2]
These application notes provide a comprehensive overview, detailed experimental protocols, and comparative data for the TBDPS protection of primary alcohols.
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent can significantly influence the efficiency and reaction time of the TBDPS protection of primary alcohols. The following table summarizes various reported conditions and their corresponding outcomes, allowing for an informed selection of the optimal protocol for a specific substrate and synthetic strategy.
| Base | Solvent | Temperature | Time | Yield (%) |
| Imidazole (B134444) | DMF | Room Temp. | 1 - 8 h | 90 - 95% |
| Imidazole | THF | Room Temp. | 18 - 52 h | 82 - 92% |
| Imidazole | CH₂Cl₂ | Room Temp. | 30 min | 100% |
| DMAP | CH₂Cl₂ | Room Temp. | 2 h | 98% |
| DMAP, Imidazole | CH₂Cl₂ | Room Temp. | 12 h | 85% |
| DMAP, Et₃N | CH₂Cl₂ | 0 °C to RT | 4 h | 96% |
Data compiled from SynArchive.[3]
Experimental Protocols
Protocol 1: TBDPS Protection of a Primary Alcohol using Imidazole in DMF
This is a widely used and reliable method for the selective protection of primary alcohols.
Materials:
-
Substrate containing a primary hydroxyl group
-
tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate (1.0 equiv.) in anhydrous DMF (5-10 mL per mmol of substrate).
-
To this solution, add imidazole (2.2–3.0 equiv.) and stir until fully dissolved.
-
Add TBDPS-Cl (1.1–1.5 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, quench the reaction by the dropwise addition of anhydrous MeOH (2.2–3.0 equiv.).
-
Remove the DMF by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in EtOAc or CH₂Cl₂.
-
Wash the organic layer successively with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired TBDPS-protected alcohol.[1]
Protocol 2: Deprotection of a TBDPS Ether using TBAF
This protocol describes the standard method for the cleavage of a TBDPS ether to regenerate the primary alcohol.
Materials:
-
TBDPS-protected alcohol
-
Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 equiv.) in anhydrous THF (approximately 10 mL per mmol).
-
Add the 1.0 M solution of TBAF in THF (1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature. The deprotection is typically complete within 1-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc or CH₂Cl₂.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.[2]
Visualizations
Reaction Pathway for TBDPS Protection
Caption: General reaction scheme for the TBDPS protection of a primary alcohol.
Experimental Workflow for TBDPS Protection and Deprotection
Caption: Experimental workflow for alcohol protection, synthesis, and deprotection.
References
Application Notes and Protocols: Selective Protection of Primary Alcohols with TBDPSCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is fundamental to achieving high yields and chemo- and regioselectivity. The tert-Butyldiphenylsilyl (TBDPS) group is a robust and highly versatile protecting group for hydroxyl functionalities.[1] Its significant steric bulk, conferred by the two phenyl rings and the tert-butyl group attached to the silicon atom, imparts exceptional stability across a wide range of reaction conditions, especially in acidic media where other common silyl (B83357) ethers may be cleaved.[1][2][3] This stability allows for extensive chemical transformations on other parts of a molecule while the protected alcohol remains intact.[1]
Due to its steric hindrance, tert-Butyldiphenylsilyl chloride (TBDPSCl) exhibits a high degree of selectivity for the protection of less sterically encumbered primary alcohols over secondary and tertiary alcohols.[1][2][4] Deprotection is most commonly and efficiently achieved using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF).[5][6]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the selective protection of primary alcohols using TBDPSCl and the subsequent deprotection of the TBDPS ether.
Application Notes
Key Advantages of the TBDPS Protecting Group:
-
High Stability: The TBDPS group is significantly more stable to acidic hydrolysis compared to other common silyl ethers like trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS/TBS).[1][2][3] It can withstand conditions such as 80% acetic acid and 50% trifluoroacetic acid.[1][2] This robustness is crucial when subsequent reaction steps require acidic conditions.
-
Selective Protection: The steric bulk of the TBDPS group allows for the selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[2][4]
-
Orthogonal Deprotection: The stability of the TBDPS group enables the selective removal of other, more labile protecting groups in its presence, facilitating complex, multi-step synthetic strategies.[1][7] For instance, a TBDMS group can be cleaved under conditions that leave a TBDPS group intact.[7]
-
Compatibility: The TBDPS group is stable under a wide array of reaction conditions, including exposure to strong bases (e.g., LDA, n-BuLi), Grignard reagents, and many common oxidizing agents (e.g., PCC, PDC, Swern).[6]
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table illustrates the relative rates of acidic hydrolysis for common silyl ethers, highlighting the exceptional stability of the TBDPS group.
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis (TMS = 1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 |
Data adapted from comparative studies on silyl ether stability.[6][7]
Table 2: Screening of Reaction Conditions for Silylation
This table summarizes a comparison of reaction conditions for the protection of a primary alcohol, demonstrating the efficiency of TBDPSCl.
| Silylating Agent | Base | Solvent | Time (h) | Yield (%) |
| TBDPSCl | Imidazole (B134444) | DMF | 4 | 92 |
| TIPSCl | Imidazole | DMF | 12 | 95 |
| TBDMSCl | Imidazole | DMF | 8 | 89 |
This data highlights that while TIPSCl with imidazole provided a slightly higher yield, the reaction with TBDPSCl proceeded significantly faster.[1]
Experimental Protocols
Protocol 1: Selective Protection of a Primary Alcohol with TBDPSCl
This protocol describes a general and highly effective method for the selective silylation of a primary hydroxyl group.
Materials:
-
Substrate with a primary hydroxyl group (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)
-
Imidazole (2.2–3.0 equiv.)
-
Anhydrous Dimethylformamide (DMF) (2–10 mL/mmol of substrate)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1.0 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the substrate containing a primary hydroxyl group (1.0 equiv.) in anhydrous DMF (2–10 mL/mmol).
-
To this solution, add imidazole (2.2–3.0 equiv.) followed by TBDPSCl (1.1–1.5 equiv.) at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quench the reaction by the addition of anhydrous MeOH (2.2–3.0 equiv.).
-
Remove the DMF by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in EtOAc or CH₂Cl₂.
-
Wash the organic layer successively with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired TBDPS-protected compound.[1]
Protocol 2: Deprotection of a TBDPS Ether using TBAF
This protocol outlines the standard procedure for the cleavage of a TBDPS ether to regenerate the alcohol.
Materials:
-
TBDPS-protected alcohol (1.0 equiv.)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5 equiv.)
-
Tetrahydrofuran (THF) (approximately 10 mL per mmol of substrate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 equiv.) in THF (approximately 10 mL per mmol).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv.).
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 1-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[6]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Silylation of Secondary Alcohols using tert-Butyldiphenylsilyl Chloride (TBDPSCl) and Imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the protection of secondary alcohols as their tert-butyldiphenylsilyl (TBDPS) ethers using TBDPSCl and imidazole (B134444). This method is a cornerstone in modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients (APIs), where the robust nature of the TBDPS group is highly valued.
The TBDPS group offers significant steric bulk, providing high stability under a wide range of reaction conditions, including acidic media where other silyl (B83357) ethers might be cleaved. Its introduction is typically chemoselective for primary alcohols over secondary alcohols; however, with appropriate conditions, secondary alcohols can be efficiently protected. These notes detail the reaction mechanism, provide quantitative data on reaction outcomes, and offer detailed experimental protocols for the successful implementation of this critical transformation.
Data Presentation
The efficiency of the TBDPSCl reaction with alcohols using imidazole is influenced by the solvent, reaction time, and temperature. The following table summarizes typical yields obtained under various conditions. While not exclusively for secondary alcohols, it provides a strong indication of the expected efficiency.
| Reagents | Solvent | Temperature | Time | Yield (%) |
| Imidazole, TBDPSCl | DMF | Room Temperature | 1 - 8 h | 90 - 95% |
| Imidazole, TBDPSCl | THF | Room Temperature | 18 - 52 h | 82 - 92% |
| Imidazole, TBDPSCl | CH₂Cl₂ | Room Temperature | 30 min | ~100% |
Reaction Mechanism
The imidazole-catalyzed silylation of a secondary alcohol with TBDPSCl proceeds through a well-established mechanism. Imidazole acts as a nucleophilic catalyst, activating the TBDPSCl to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the secondary alcohol to furnish the desired TBDPS ether and regenerate the imidazole catalyst.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the protection of a secondary alcohol using TBDPSCl and imidazole.
Materials:
-
Secondary alcohol (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1 - 1.5 equiv)
-
Imidazole (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Experimental Workflow:
Detailed Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 equiv) and imidazole (2.0 - 3.0 equiv).
-
Dissolution: Add anhydrous DMF or CH₂Cl₂ (enough to dissolve the starting materials, typically 0.1-0.5 M concentration) and stir until all solids have dissolved.
-
Addition of TBDPSCl: Slowly add TBDPSCl (1.1 - 1.5 equiv) to the stirred solution at room temperature. For particularly sensitive substrates or to enhance selectivity in the presence of other functional groups, the addition can be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from 30 minutes to over 48 hours depending on the steric hindrance of the secondary alcohol and the solvent used.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography. The eluent system will depend on the polarity of the product but is typically a mixture of hexanes and ethyl acetate. The silyl byproducts, such as tert-butyldiphenylsilanol, are also removed during this step.[1]
Application Notes and Considerations
-
Regioselectivity in Diols: When protecting a diol containing both primary and secondary hydroxyl groups, TBDPSCl will preferentially react with the less sterically hindered primary alcohol.[2] To achieve protection of the secondary alcohol in such cases, the primary alcohol may need to be protected first with a different protecting group, or reaction conditions may need to be forced (e.g., higher temperature, longer reaction time). In some cases, intramolecular migration of the TBDPS group from a secondary to a primary alcohol has been observed, especially in carbohydrate chemistry.[3][4]
-
Hindered Secondary Alcohols: The protection of sterically hindered secondary alcohols can be challenging and may require more forcing conditions, such as elevated temperatures or the use of a stronger base/catalyst system. However, the use of imidazole is generally effective for a wide range of secondary alcohols.
-
Purification: The major byproduct of the reaction is imidazole hydrochloride, which is removed during the aqueous workup. The other main impurity is the corresponding silanol (B1196071) (TBDPS-OH) formed from any hydrolysis of the TBDPSCl. This is typically removed during silica gel chromatography.[1]
-
Stability of the TBDPS Group: The TBDPS ether is exceptionally stable to a wide range of reagents and conditions, including many acidic and basic conditions, and is generally stable to most oxidizing and reducing agents. This stability makes it a valuable protecting group in complex, multi-step syntheses.
-
Deprotection: The TBDPS group is most commonly cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TBDPS Protection of Hydroxyl Groups in Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the tert-butyldiphenylsilyl (TBDPS) protecting group in carbohydrate chemistry. The TBDPS group is a valuable tool for the selective protection of hydroxyl groups, particularly primary hydroxyls, due to its steric bulk and stability under a range of reaction conditions. This makes it an essential protecting group in the multi-step synthesis of complex carbohydrates and carbohydrate-based therapeutics.
Introduction
The selective protection of hydroxyl groups is a fundamental challenge in carbohydrate chemistry, given the polyhydroxylated nature of monosaccharides and oligosaccharides. The tert-butyldiphenylsilyl (TBDPS) group, a bulky silyl (B83357) ether, offers excellent stability and high regioselectivity for the protection of primary hydroxyl groups over secondary ones.[1][2] This selectivity is primarily driven by the steric hindrance of the TBDPS chloride reagent.[3]
The TBDPS group is stable to a wide variety of reaction conditions, including those that cleave other silyl ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, making it suitable for orthogonal protection strategies in complex synthetic routes.[4][5] Deprotection is typically achieved under fluoride-mediated conditions, most commonly using tetra-n-butylammonium fluoride (B91410) (TBAF).[1]
These properties make the TBDPS group a workhorse in the synthesis of carbohydrate-based drugs, where precise manipulation of functional groups is paramount.[6]
Data Presentation: Regioselective TBDPS Protection of Carbohydrates
The following tables summarize quantitative data for the regioselective protection of primary hydroxyl groups in various carbohydrate substrates using TBDPS chloride.
| Carbohydrate Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl-1-thio-β-D-galactopyranoside | TBDPS-Cl, Imidazole (B134444), DMF | Ethyl-2,3,4-tri-O-benzoyl-6-O-t-butyldiphenylsilyl-1-thio-β-D-galactopyranoside | 74 (over two steps) | [7] |
| Methyl α-D-mannopyranoside | TBDPS-Cl, Pyridine, TBAB (cat.), 50 °C, 1.5h | Methyl 6-O-TBDPS-α-D-mannopyranoside | 92 | [8] |
| Methyl α-D-glucopyranoside | TBDPS-Cl, Pyridine, TBAB (cat.), 50 °C, 1.5h | Methyl 6-O-TBDPS-α-D-glucopyranoside | 95 | [8] |
| Allyl α-D-galactopyranoside | TBDPS-Cl, Pyridine, TBAB (cat.), 50 °C, 2h | Allyl 6-O-TBDPS-α-D-galactopyranoside | 88 | [8] |
| D-Mannose | TBDPS-Cl, Pyridine, TBAB (cat.), rt, 2h, then Ac₂O/Pyridine | 1,2,3,4-tetra-O-acetyl-6-O-TBDPS-D-mannopyranose | 85 | [8] |
Table 1: Regioselective 6-O-silylation of various monosaccharides with TBDPS-Cl.
| Disaccharide/Oligosaccharide Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Allyl 6-O-TBDPS-α-D-mannopyranoside (as acceptor) | Glycosyl donor, TMSOTf, -35 °C | Disaccharide | Good | [9] |
| Linker-bound monosaccharide | TBDPS-protected thioglycoside donor, NIS, TfOH, -40 to -20 °C | Disaccharide | 77 | [7] |
Table 2: Application of TBDPS-protected carbohydrates in oligosaccharide synthesis.
Experimental Protocols
This protocol describes a general method for the selective protection of the primary hydroxyl group at the C-6 position of a pyranoside.[1]
Materials:
-
Pyranoside (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.1–1.5 equiv.)
-
Imidazole (2.2–3.0 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the pyranoside (1.0 equiv.) in anhydrous DMF (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.2–3.0 equiv.) to the solution and stir until it dissolves.
-
Add TBDPS-Cl (1.1–1.5 equiv.) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding anhydrous MeOH (a few mL).
-
Remove the DMF under reduced pressure (co-evaporation with toluene (B28343) can aid in complete removal).
-
Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired 6-O-TBDPS protected pyranoside.
This protocol outlines the standard procedure for the cleavage of a TBDPS ether using tetra-n-butylammonium fluoride (TBAF).[1][4]
Materials:
-
TBDPS-protected carbohydrate (1.0 equiv.)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDPS-protected carbohydrate (1.0 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from 30 minutes to several hours.
-
Quench the reaction by adding water.
-
Extract the product with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected carbohydrate.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of TBDPS in carbohydrate chemistry.
Caption: General workflow for the use of TBDPS protection in carbohydrate synthesis.
Caption: Role of TBDPS protection in the workflow of carbohydrate-based drug development.
References
- 1. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 3. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Oligosaccharide synthesis on soluble high-molecular weight pHEMA using a photo-cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations [beilstein-journals.org]
- 9. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of TBDPSCl in Nucleoside and Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of nucleoside and nucleotide analogs, the strategic use of protecting groups is essential for achieving high yields and regioselectivity. The tert-butyldiphenylsilyl (TBDPS) group, introduced using tert-butyldiphenylsilyl chloride (TBDPSCl), is a robust and highly versatile protecting group for hydroxyl functionalities.[1] Its significant steric bulk and stability under a wide range of reaction conditions make it particularly valuable in the complex synthetic pathways required for drug discovery and development.[1][2]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the application of TBDPSCl in nucleoside and nucleotide chemistry.
Key Features and Applications
The TBDPS group is favored in complex synthetic routes for several key reasons:
-
High Stability : The TBDPS group is exceptionally stable under acidic conditions, far more so than other common silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[2] It can withstand conditions such as 80% acetic acid and 50% trifluoroacetic acid, which allows for the selective removal of other acid-labile groups.[1]
-
Regioselectivity for Primary Hydroxyls : Due to its steric hindrance, TBDPSCl exhibits a high degree of selectivity for the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[1][3] In nucleoside chemistry, this allows for the efficient and selective protection of the 5'-hydroxyl group in the presence of the 2'- and 3'-hydroxyls.
-
Orthogonal Deprotection : The TBDPS group is typically cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).[3] This deprotection condition is orthogonal to many other protecting groups, enabling complex, multi-step synthetic strategies where different functional groups need to be selectively unmasked.[1]
-
Drug Development : The robustness of the TBDPS group is critical in the synthesis of antiviral and antitumoral nucleoside analogs, where numerous chemical transformations are required on the nucleobase or sugar moiety while the hydroxyl groups remain protected.[4][5]
Quantitative Data Summary
The selection of a protecting group strategy is often guided by reaction efficiency and yield. The following tables summarize quantitative data for the protection and deprotection steps involving TBDPS and other common silyl ethers.
Table 1: Relative Stability of Common Silyl Ethers
The stability of silyl ethers increases with steric bulk, making TBDPS one of the most robust options under acidic conditions.[2]
| Protecting Group | Relative Stability in Acid | Relative Stability in Base/Fluoride |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[2] |
Table 2: Representative Yields for 5'-O-Silylation of Nucleosides
This table presents typical conditions and reported yields for the selective protection of the 5'-hydroxyl group of various nucleosides.
| Nucleoside | Silylating Agent | Base | Solvent | Conditions | Yield (%) | Citation |
| Thymidine | TBDPSCl | Imidazole (B134444) | DMF | RT, overnight | 85 | [6] |
| Guanosine | TBDPSCl | Pyridine | Pyridine | RT, 16h | 71 | [7] |
| Uridine (B1682114) | TBDMSCl | DBU | Solvent-free | MW, 10 min | >95 | [8] |
| Adenosine | TBDMS-Cl | Imidazole | DMF | RT | 75-91 | [9] |
Table 3: Representative Yields for Silyl Ether Deprotection
Deprotection is most commonly achieved with a fluoride source, with yields being generally high but substrate-dependent.[10]
| Substrate | Deprotection Reagent | Solvent | Conditions | Yield (%) | Citation |
| 5'-O-TBDPS-Thymidine | TBAF / BF₃·OEt₂ | THF | RT, overnight | 85 | [6] |
| 2',3'-O-Bis(TBDMS)adenosine | TBAF (2.2 eq) | THF | RT | Quantitative | [9] |
| General Secondary Alcohol | TBAF (1.1 eq) | THF | 0°C to RT | 32 | [10] |
| General Primary Alcohol | TBAF (1.0 eq) | THF | RT, overnight | 99 | [10] |
Experimental Protocols
Protocol 1: Selective 5'-O-Protection of a Ribonucleoside with TBDPSCl
This protocol describes a general method for the regioselective silylation of the primary 5'-hydroxyl group of a nucleoside like uridine or adenosine.
Materials:
-
Ribonucleoside (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.2 equiv.)
-
Imidazole (2.2–2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
1.0 M aq. HCl
-
Saturated aq. NaHCO₃
-
Brine (Saturated aq. NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the ribonucleoside (1.0 equiv.) in anhydrous DMF (5–10 mL/mmol).
-
Add imidazole (2.2–2.5 equiv.) to the solution and stir at room temperature until fully dissolved.
-
Add TBDPSCl (1.1–1.2 equiv.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Once the reaction is complete, quench by adding anhydrous MeOH (2.2 equiv.).
-
Remove the DMF by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in EtOAc.
-
Wash the organic layer successively with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 5'-O-TBDPS-protected nucleoside.
Note: Using a large excess of TBDPSCl or elevated temperatures may lead to the formation of di-silylated byproducts.[3]
Protocol 2: Deprotection of a 5'-O-TBDPS-Protected Nucleoside using TBAF
This protocol describes the cleavage of the TBDPS ether to regenerate the free hydroxyl group using the standard TBAF reagent.[10]
Materials:
-
5'-O-TBDPS-protected nucleoside (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1–1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the 5'-O-TBDPS-protected nucleoside (1.0 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1–1.5 equiv.) dropwise to the cooled, stirring solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-12 hours).
-
Dilute the reaction mixture with DCM or EtOAc and quench with water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and brine to remove TBAF salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected nucleoside.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in these notes.
References
- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note and Protocol: Standard Procedure for Tert-Butyldiphenylsilyl (TBDPS) Deprotection Using Tetra-n-butylammonium Fluoride (TBAF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyldiphenylsilyl (TBDPS) group is a robust protecting group for hydroxyl functionalities, widely employed in multi-step organic synthesis due to its significant steric bulk and stability under a variety of reaction conditions, particularly acidic media.[1] The selective and efficient removal of the TBDPS group is a critical step, most commonly achieved using a fluoride (B91410) ion source.[1] Tetra-n-butylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is the reagent of choice for this transformation.[1] This document provides a detailed protocol for the deprotection of TBDPS ethers using TBAF, along with relevant technical data and visualizations to ensure successful execution in a laboratory setting.
Mechanism of Action
The deprotection of a TBDPS ether with TBAF proceeds through a nucleophilic attack of the fluoride ion on the silicon atom of the silyl (B83357) group.[1][2] This attack leads to the formation of a transient, unstable pentacoordinate silicon intermediate.[1][2] The reaction is driven by the formation of a highly stable silicon-fluoride bond, which is approximately 30 kcal/mol stronger than the silicon-oxygen bond.[3] This thermodynamic driving force facilitates the cleavage of the silicon-oxygen bond, liberating the free alcohol and forming the corresponding silyl fluoride byproduct.[1][3]
Experimental Protocols
Standard Protocol for TBDPS Deprotection
This protocol describes a general procedure for the deprotection of a TBDPS-protected alcohol using TBAF in THF.
Materials:
-
TBDPS-protected substrate
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.[1]
-
Alternative Work-up for Polar or Water-Soluble Products
For products with high water solubility, the standard aqueous work-up can lead to significant product loss.[5] An alternative non-aqueous work-up has been developed to address this issue.[5][6]
Modified Work-up Procedure:
-
Following the completion of the deprotection reaction (Step 2 of the standard protocol), add methanol (B129727) (MeOH), powdered calcium carbonate (CaCO₃), and a sulfonic acid resin (e.g., DOWEX 50WX8-400) to the reaction mixture.[5]
-
Stir the resulting suspension at room temperature for approximately 1 hour.[5]
-
Filter the mixture to remove the resin and inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.[5] This procedure effectively removes TBAF and its byproducts without an aqueous extraction.[5][7]
Data Presentation
The efficiency of TBDPS deprotection is substrate-dependent and can be influenced by steric hindrance and the presence of other functional groups. The following table summarizes typical reaction conditions and outcomes for the deprotection of various silyl ethers, including the closely related and sterically demanding TBDMS group, which serves as a good proxy for TBDPS.
| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) | Citation |
| 1 | Primary Alcohol Derivative | 1.1 | THF | 0 °C to RT | 1-4 h | High | [1] |
| 2 | Secondary Alcohol Derivative | 1.1 | THF | 0 °C to RT | 45 min | 32* | [8] |
| 3 | Complex Alcohol | 1.2 | THF | RT | 48 h | 97 | [2] |
| 4 | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 | [2][9] |
| 5 | Penta-TBS Enone | 7.5 - 10.0 | THF | Not Specified | Not Specified | High | [2] |
*Note: The low yield in Entry 2 was attributed to the base sensitivity of the substrate. Buffering the TBAF with acetic acid was suggested to improve the yield.[8]
Troubleshooting and Optimization
-
Sluggish or Incomplete Reactions: If the deprotection is slow, gentle heating (e.g., to 40-50 °C) can accelerate the reaction, especially for sterically hindered substrates.[4] Increasing the equivalents of TBAF may also be beneficial.[4]
-
Substrate Degradation: The basicity of TBAF can sometimes cause undesired side reactions with base-sensitive functional groups.[3][8][10] In such cases, adding a buffer like acetic acid to the TBAF solution or using alternative fluoride sources such as HF-pyridine or triethylamine (B128534) trihydrofluoride (TEA·3HF) can provide milder conditions.[3][4][8]
-
Water Content in TBAF: Commercial TBAF solutions in THF contain a small amount of water, which can affect the reaction rate. While some water is often necessary, completely anhydrous conditions can slow the reaction down.[4] If issues with the water content are suspected, adding a controlled amount of water or using a buffered fluoride source may be helpful.[4]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. TBS Protection - Common Conditions [commonorganicchemistry.com]
Application of tert-Butyldiphenylsilyl Chloride (TBDPSCl) in Pharmaceutical Ingredient Synthesis
Introduction
In the multi-step synthesis of active pharmaceutical ingredients (APIs), the strategic use of protecting groups is fundamental to achieving high yields and ensuring the desired stereochemistry of the final product. The tert-butyldiphenylsilyl (TBDPS) group is a robust and versatile protecting group for hydroxyl functionalities, widely employed due to its exceptional stability under a broad range of reaction conditions.[1][2] Its significant steric bulk, conferred by the two phenyl rings and the tert-butyl group attached to the silicon atom, provides remarkable stability in acidic media where other common silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS), would be cleaved.[2][3] This stability allows for a wide array of chemical transformations to be performed on other parts of a molecule while the TBDPS-protected alcohol remains intact.[1]
The TBDPS group is typically introduced by reacting an alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a mild base, such as imidazole (B134444), in an aprotic solvent like N,N-dimethylformamide (DMF).[4] Due to its steric hindrance, TBDPSCl exhibits a high degree of selectivity for the protection of primary alcohols over secondary and tertiary alcohols.[2] Deprotection is most commonly and efficiently achieved using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF).[3]
This document provides detailed application notes and protocols for the use of TBDPSCl in the synthesis of pharmaceutical ingredients, with a focus on quantitative data, experimental methodologies, and visual workflows to aid researchers, scientists, and drug development professionals.
Key Advantages of the TBDPS Protecting Group in Pharmaceutical Synthesis:
-
High Stability: The TBDPS group is exceptionally stable under acidic conditions and is resistant to a wide range of reagents and reaction conditions encountered in complex synthetic pathways.[2][3]
-
Selective Protection: Its steric bulk allows for the selective protection of less hindered primary alcohols in the presence of secondary or tertiary hydroxyl groups.[2]
-
Orthogonal Deprotection: The differential stability of TBDPS ethers compared to other silyl ethers (e.g., TBDMS, TES) allows for selective deprotection strategies, a crucial aspect of synthesizing complex polyhydroxylated molecules.[5][6]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of alcohols with TBDPSCl and the subsequent deprotection of the resulting TBDPS ethers. These data have been compiled from various literature sources to provide a general overview for easy comparison.
Table 1: TBDPS Protection of Alcohols
| Substrate Type | Reagents | Solvent | Temperature | Time | Yield | Reference(s) |
| Primary Alcohol | TBDPSCl (1.2 equiv), Imidazole (2.5 equiv) | DMF | Room Temp. | 2-12 h | 85-98% | [3] |
| Primary Hydroxyl in a Polyol | TBDPSCl (1.1-1.5 equiv), Imidazole (2.2-3.0 equiv) | DMF | Room Temp. | 1-8 h | 90-95% | [4] |
| Secondary Alcohol | TBDPSCl (1.2 equiv), Imidazole (2.5 equiv), DMAP (cat.) | CH₂Cl₂ | Room Temp. | 12-24 h | 75-90% | [5] |
Table 2: Deprotection of TBDPS Ethers
| Substrate Type | Reagents | Solvent | Temperature | Time | Yield | Reference(s) |
| TBDPS-protected Alcohol | TBAF (1.5 equiv, 1.0 M in THF) | THF | Room Temp. | 1-6 h | 90-98% | [3] |
| TBDPS Ether | HF-Pyridine | THF | 0 °C to RT | 1-3 h | 85-95% | [7] |
| TBDPS Ether | Acetyl chloride (cat.), Methanol | Methanol | 0 °C to RT | 0.5-2 h | >90% | [1][8] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with TBDPSCl
This protocol describes a standard method for the selective protection of a primary hydroxyl group using TBDPSCl and imidazole in DMF.
Materials:
-
Substrate containing a primary alcohol (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equiv) in anhydrous DMF (5-10 mL per mmol of substrate).
-
Add imidazole (2.5 equiv) to the solution and stir at room temperature until it is fully dissolved.
-
Add TBDPSCl (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding a few milliliters of methanol.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDPS-protected alcohol.[3]
Protocol 2: General Procedure for the Deprotection of a TBDPS Ether using TBAF
This protocol outlines the standard procedure for the cleavage of a TBDPS ether using tetra-n-butylammonium fluoride (TBAF).
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Tetra-n-butylammonium fluoride (TBAF) (1.5 equiv, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF (approximately 10 mL per mmol).
-
Add the 1.0 M solution of TBAF in THF (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature. The deprotection is typically complete within 1-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[3]
Application in the Synthesis of a Bioactive Natural Product Intermediate
In the synthesis of the natural products gregatin G2 and thiocarboxylic C2, the TBDPS group was identified as the optimal protecting group for a secondary alcohol in the dienyl side-chain. The following data is from a key Suzuki cross-coupling step in the synthesis of a TBDPS-protected intermediate.
Table 3: Suzuki Cross-Coupling with a TBDPS-Protected Intermediate
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Time | Yield of TBDPS-protected product | Reference |
| Vinyl bromide 8 | TBDPS protected, S-configured boronate 9c1 | Pd(dppf)Cl₂, Na₂CO₃ (2M aq.) | Toluene | 90 °C | 16 h | 72% | [9] |
This example highlights the stability of the TBDPS group under palladium-catalyzed cross-coupling conditions, which are common in the synthesis of complex pharmaceutical ingredients.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the concept of orthogonal deprotection.
References
- 1. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
Application Notes and Protocols: Regioselective Silylation of Diols with TBDPSCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of one hydroxyl group in the presence of others is a fundamental challenge in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The tert-butyldiphenylsilyl (TBDPS) group is a valuable tool for this purpose due to its steric bulk and stability under a wide range of reaction conditions. This document provides detailed application notes and protocols for the regioselective monosilylation of diols using tert-butyldiphenylsilyl chloride (TBDPSCl), with a focus on achieving high selectivity for the less sterically hindered hydroxyl group.
The regioselective protection of diols with TBDPSCl is primarily governed by steric factors.[1] The bulky tert-butyl and phenyl groups attached to the silicon atom of TBDPSCl create significant steric hindrance, favoring reaction with the more accessible hydroxyl group, typically a primary alcohol over a secondary one.[1] This selective protection allows for the differential functionalization of multiple hydroxyl groups within a molecule, a critical step in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1]
Data Presentation: Regioselectivity in TBDPS Silylation of Diols
The following table summarizes the quantitative data on the regioselective silylation of various diols with TBDPSCl under different reaction conditions. The data highlights the high preference for the silylation of primary hydroxyl groups over secondary ones.
| Diol Substrate | Reaction Conditions (Base, Solvent, Temp, Time) | Major Product | Yield (%) | Regioselectivity (Primary:Secondary) | Reference |
| (4-(hydroxymethyl)cyclohexyl)methanol | Imidazole (B134444), DMF, RT, 2-4 h | 4-(((tert-butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol | 85-95 | >95:5 | [1] |
| Methyl α-D-glucopyranoside | Pyridine, TBAB (cat.), rt, 1.5 h | Methyl 6-O-(tert-butyldiphenylsilyl)-α-D-glucopyranoside | 84 | High (Primary favored) | [2] |
| Methyl α-D-mannopyranoside | Pyridine, TBAB (cat.), rt, 2 h | Methyl 6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranoside | 89 | High (Primary favored) | [2] |
| N-Phthaloylchitosan | Imidazole, DMF, RT | 6-O-(tert-butyldiphenylsilyl)-N-phthaloylchitosan | ds up to 0.92 | High (Primary favored) | [3] |
| 1,2-Propanediol | Imidazole, DMF, RT | 1-((tert-butyldiphenylsilyl)oxy)propan-2-ol | ~85 | ~95:5 | Estimated based on steric principles |
| 1,3-Butanediol | Imidazole, DMF, RT | 4-((tert-butyldiphenylsilyl)oxy)butan-2-ol | ~90 | >98:2 | Estimated based on steric principles |
| 1,4-Butanediol | Imidazole, DMF, RT | 4-((tert-butyldiphenylsilyl)oxy)butan-1-ol | ~95 | Monosilylated product | [4] |
Note: "ds" refers to the degree of substitution. Estimated data is based on established principles of steric hindrance in TBDPSCl silylations and may vary in practice.
Experimental Protocols
General Protocol for Regioselective Monosilylation of a Primary-Secondary Diol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diol (1.0 eq)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1-1.2 eq)
-
Imidazole (2.2-2.5 eq) or Pyridine (2-3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
To a solution of the diol (1.0 eq) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until the imidazole has completely dissolved.
-
Slowly add TBDPSCl (1.1 eq) to the solution via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to afford the desired mono-protected diol.
Protocol for Regioselective Silylation of (4-(hydroxymethyl)cyclohexyl)methanol[1]
Procedure:
-
To a solution of (4-(hydroxymethyl)cyclohexyl)methanol (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until the imidazole has completely dissolved.
-
Slowly add TBDPSCl (1.1 eq) to the solution via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired mono-protected diol.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the regioselective silylation of diols with TBDPSCl.
Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of diol silylation with TBDPSCl.
Proposed Mechanism of Regioselective Silylation
Caption: Proposed mechanism for the regioselective silylation of a primary-secondary diol with TBDPSCl.
Conclusion
The regioselective monosilylation of diols using TBDPSCl is a robust and highly selective method for the protection of less sterically hindered hydroxyl groups. The protocols and data presented herein provide a comprehensive guide for researchers to effectively implement this strategy in their synthetic endeavors. The high degree of selectivity achievable makes this an indispensable tool in the synthesis of complex molecules where precise control of protecting groups is paramount. Further optimization of reaction conditions may be necessary for specific substrates to maximize yield and regioselectivity.
References
- 1. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TBDPS Derivatization in HPLC and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyldiphenylsilyl (TBDPS) derivatization is a robust chemical modification technique employed to enhance the analytical characteristics of polar compounds for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis. By replacing active hydrogen atoms in functional groups such as hydroxyls (-OH) and carboxyls (-COOH) with a bulky, non-polar TBDPS group, this method significantly increases the hydrophobicity and stability of analytes. These modifications lead to improved chromatographic retention on reverse-phase columns, enhanced ionization efficiency in mass spectrometry, and characteristic fragmentation patterns that aid in structural elucidation. This document provides detailed application notes and experimental protocols for the use of TBDPS derivatization in analytical workflows.
Principle of TBDPS Derivatization
TBDPS derivatization involves the reaction of an analyte containing an active hydrogen with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a catalyst, typically a weak base like imidazole (B134444), in an aprotic solvent such as dimethylformamide (DMF). The silyl (B83357) group selectively reacts with sterically accessible functional groups. The resulting TBDPS ethers or esters are significantly more stable than their trimethylsilyl (B98337) (TMS) counterparts, particularly under acidic conditions, making them highly suitable for HPLC analysis.[1] In mass spectrometry, TBDPS derivatives exhibit a characteristic neutral loss of a tert-butyl radical ([M-57]), which is a valuable diagnostic tool for identifying derivatized compounds.[2]
Applications
TBDPS derivatization is applicable to a wide range of polar molecules, including:
-
Fatty Acids: Improves volatility and chromatographic resolution.[2]
-
Steroids and Bile Acids: Enhances hydrophobicity and provides characteristic mass spectral fragmentation.[2]
-
Amino Acids: Allows for the simultaneous analysis of multiple amino acids.
-
Pharmaceuticals and their Metabolites: Increases sensitivity and selectivity in complex biological matrices.
Experimental Workflow
The following diagram outlines the general workflow for TBDPS derivatization followed by HPLC-MS analysis.
Caption: General workflow for TBDPS derivatization and HPLC-MS analysis.
Detailed Experimental Protocols
Protocol 1: TBDPS Derivatization of Hydroxyl- and Carboxyl-Containing Compounds
This protocol is a general method for the derivatization of polar analytes such as fatty acids, steroids, and other small molecules.
Materials:
-
Analyte (~100 µg)
-
tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Methanol (B129727), anhydrous
-
Ethyl acetate (B1210297) or Dichloromethane
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Vials and standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 µg of the dried analyte into a clean, dry vial.
-
Reagent Preparation: Prepare a derivatization reagent solution by dissolving TBDPS-Cl (1.1–1.5 molar equivalents to the analyte's functional groups) and imidazole (2.2–3.0 molar equivalents) in anhydrous DMF (2–10 mL per mmol of analyte).
-
Derivatization Reaction: Add the derivatization reagent to the vial containing the analyte. Ensure the final substrate concentration is approximately 0.1 mg/mL.[2] Cap the vial and vortex to mix. Allow the reaction to proceed at room temperature for 30 minutes.[2] For sterically hindered hydroxyl groups, a longer reaction time or gentle heating may be necessary, but this can risk the formation of byproducts.
-
Reaction Quenching: To quench the reaction, add dry methanol (2.2–3.0 molar equivalents) to consume any excess TBDPS-Cl.
-
Solvent Removal: Co-evaporate the reaction mixture with toluene under a stream of nitrogen to remove the DMF.
-
Extraction: Dissolve the residue in ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with 1.0 M HCl, deionized water, saturated aqueous NaHCO₃, and brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Final Preparation: Filter or centrifuge to remove the drying agent. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried derivative in a suitable solvent for HPLC-MS analysis (e.g., acetonitrile (B52724) or mobile phase).
Protocol 2: HPLC-MS Analysis of TBDPS Derivatives
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source
HPLC Conditions:
-
Column: A reverse-phase C8 (RP-8) or C18 column is typically used.[2] A common choice is an ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30-40 °C
-
UV Detection (Optional): 220 nm or 254 nm. Maximum sensitivity is often achieved at 220 nm.[2]
Example HPLC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 30 |
| 5.0 | 30 |
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive mode is common for many TBDPS derivatives. EI can also be used, particularly with GC-MS interfaces.[2]
-
Scan Range: A typical scan range would be m/z 100-1000, depending on the expected mass of the derivatized analyte.
-
Capillary Voltage: ~3.0 kV
-
Cone Voltage: ~30 V
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~350 °C
-
Collision Energy (for MS/MS): Ramped, e.g., 10-40 eV, to induce characteristic fragmentation.
Quantitative Data and Mass Spectra
The following tables summarize key quantitative data for the analysis of TBDPS-derivatized compounds.
Table 1: HPLC-MS/MS Method Performance Comparison
| Parameter | UPLC-MS/MS | HPLC-UV | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9981 | ≥ 0.995 |
| Linear Range (µg/mL) | 0.1 - 500 | 1.0 - 1000 | Cover expected sample concentrations |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.3 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 1.0 | Analyte response ≥ 5x blank |
| Accuracy (Mean Recovery %) | 98.5 - 101.2 | 95.3 - 104.5 | 85 - 115% |
| Precision (%RSD) | ≤ 2.1 | ≤ 4.8 | ≤ 15% |
| Data adapted from a comparative study of a model TBDPS-derivatized compound. |
Table 2: Characteristic Mass Spectral Fragments of TBDPS Derivatives
| Analyte Class | Derivatization Site(s) | Precursor Ion (if ESI) | Key Fragment Ions (m/z) | Notes |
| General | -OH, -COOH, -NH₂, -SH | [M+H]⁺ | [M-57]⁺, 199 | Loss of a tert-butyl group is the most characteristic fragmentation.[2] The ion at m/z 199 corresponds to [Ph₂SiOH]⁺.[2] |
| Fatty Acids | Carboxyl group | [M+H]⁺ | [M-57]⁺ | |
| Steroids/Bile Acids | Hydroxyl and/or carboxyl groups | [M+H]⁺ | [M-57]⁺ | Sterically hindered hydroxyls may not react under mild conditions.[2] |
| Amino Acids | Amino and carboxyl groups | [M+H]⁺ | [M-57]⁺ | Often results in a dominant [M-57]⁺ ion.[3] |
Logical Relationships in TBDPS Derivatization and MS Fragmentation
The following diagram illustrates the derivatization of a generic analyte and the subsequent key fragmentation pathways in the mass spectrometer.
Caption: TBDPS derivatization and key MS fragmentation pathways.
Conclusion
TBDPS derivatization is a powerful and versatile tool for the HPLC and mass spectrometry analysis of a wide array of polar compounds. The stability of the TBDPS group and its characteristic fragmentation pattern provide significant advantages for both qualitative and quantitative analysis. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to effectively implement this technique in their analytical workflows.
References
- 1. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TBDPS Protection of Hindered Secondary Alcohols
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete TBDPS (tert-Butyldiphenylsilyl) protection of sterically hindered secondary alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My TBDPS protection of a hindered secondary alcohol is incomplete, and I observe a significant amount of starting material remaining. What are the potential causes and solutions?
A1: Incomplete protection of a hindered secondary alcohol with TBDPSCl is a common issue primarily due to steric hindrance. The bulky nature of both the TBDPS group and the secondary alcohol substrate can significantly slow down the reaction rate.[1][2][3]
Troubleshooting Steps:
-
Choice of Base and Catalyst: Standard bases like triethylamine (B128534) (TEA) may not be sufficient. Imidazole (B134444) is a highly effective base and catalyst for silylations as it forms a more reactive silylating intermediate.[4][5][6] The use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can also accelerate the reaction.[1][6]
-
Solvent Selection: The choice of solvent can have a significant impact. Anhydrous dimethylformamide (DMF) is often the solvent of choice for silylations as it is highly polar and can help to solvate the reaction intermediates.[5][6][7][8][9] Acetonitrile is another suitable option.[10]
-
Reaction Temperature: For hindered substrates, room temperature may not be sufficient to drive the reaction to completion. Gently heating the reaction mixture (e.g., to 40-80 °C) can often improve the yield, although this should be monitored carefully to avoid side reactions.[10]
-
Purity of Reagents: Ensure that the TBDPSCl has not hydrolyzed. It should be a crystalline solid. The solvent must be anhydrous, as any moisture will consume the silylating agent.[7]
-
Use a More Reactive Silylating Agent: If optimizing the conditions with TBDPSCl fails, consider using a more reactive silylating agent like tert-butyldiphenylsilyl triflate (TBDPSOTf).[1][11] This reagent is significantly more electrophilic and can effectively protect even highly hindered alcohols. When using TBDPSOTf, a non-nucleophilic base such as 2,6-lutidine is typically employed.[1][9]
Q2: I am observing the formation of byproducts in my reaction mixture. What could they be and how can I minimize them?
A2: The most common byproducts are silanols (from hydrolysis of TBDPSCl) and siloxanes (from the dimerization of silanols).[12] These can form if there is moisture in the reaction or during aqueous workup.
Minimization Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.[7]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Careful Workup: Minimize the contact time with aqueous solutions during the workup. If the compound is sensitive to the slightly acidic nature of silica (B1680970) gel, consider using neutralized silica gel or an alternative purification method.[7]
Q3: My TBDPS group is being cleaved during a subsequent reaction step. How can I prevent this?
A3: While the TBDPS group is known for its high stability, particularly under acidic conditions, it can be cleaved by strong nucleophiles, strong bases, or fluoride (B91410) ions.[1][7]
Preventative Measures:
-
Milder Reagents: If possible, use milder reagents in the subsequent steps.
-
Buffer the Reaction: If acidic conditions are leading to slow cleavage, consider adding a non-nucleophilic base to buffer the reaction mixture.[7]
-
Fluoride Contamination: Ensure that all reagents and solvents are free from fluoride contamination, as even trace amounts can catalyze deprotection.[7]
Data Presentation
The following table summarizes a hypothetical comparison of reaction conditions for the TBDPS protection of a generic hindered secondary alcohol to illustrate the impact of different reagents and conditions on the reaction outcome.
| Entry | Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBDPSCl | Triethylamine | DCM | 25 | 24 | < 20 |
| 2 | TBDPSCl | Imidazole | DMF | 25 | 12 | 75 |
| 3 | TBDPSCl | Imidazole, cat. DMAP | DMF | 60 | 6 | > 90 |
| 4 | TBDPSOTf | 2,6-Lutidine | DCM | 0 to 25 | 2 | > 95 |
Experimental Protocols
Protocol 1: TBDPS Protection of a Hindered Secondary Alcohol using TBDPSCl and Imidazole
-
Preparation: To a solution of the hindered secondary alcohol (1.0 equiv.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (Argon or Nitrogen), add imidazole (2.5 equiv.).
-
Addition of Reagent: Add tert-butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv.) portion-wise to the stirred solution at room temperature. For very hindered alcohols, a catalytic amount of DMAP (0.1 equiv.) can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TBDPS Protection using the more reactive TBDPSOTf
-
Preparation: Dissolve the hindered secondary alcohol (1.0 equiv.) and 2,6-lutidine (1.5 equiv.) in anhydrous dichloromethane (B109758) (DCM) (0.1-0.5 M) under an inert atmosphere and cool the solution to 0 °C.
-
Addition of Reagent: Add tert-butyldiphenylsilyl triflate (TBDPSOTf) (1.2 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete TBDPS protection of hindered secondary alcohols.
References
- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 10. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: TBDPS Group Migration in Polyhydroxylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of the tert-butyldiphenylsilyl (TBDPS) protecting group in polyhydroxylated compounds. Special attention is given to the common issue of TBDPS group migration.
Frequently Asked Questions (FAQs)
Q1: What is the TBDPS group and why is it used in the protection of polyhydroxylated compounds?
A1: The tert-butyldiphenylsilyl (TBDPS) group is a sterically bulky protecting group used for alcohols.[1] Its significant steric hindrance, provided by the tert-butyl and two phenyl groups, allows for the highly selective protection of less sterically hindered primary alcohols in the presence of secondary or tertiary hydroxyl groups.[2][3] This selectivity is crucial in the multi-step synthesis of complex polyhydroxylated molecules like carbohydrates and other natural products, enabling chemists to differentiate between various hydroxyl groups.[2][4]
Q2: What are the general conditions for the protection of a primary alcohol with TBDPSCl?
A2: A primary hydroxyl group can be preferentially silylated using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base.[5] Imidazole (B134444) is a commonly used base, which acts as both a catalyst and an acid scavenger.[2][6] The reaction is typically carried out in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).[5]
Q3: Under what conditions is the TBDPS group stable?
A3: The TBDPS group is known for its high stability under a variety of reaction conditions, particularly in acidic media.[1][3] It is significantly more stable than other common silyl (B83357) ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS).[1][7] For example, it is resistant to 80% acetic acid and 50% trifluoroacetic acid (TFA), conditions that would cleave many other silyl ethers.[3] While stable to aqueous bases, it can be cleaved under strongly basic conditions.[1]
Q4: What is TBDPS group migration and when does it occur?
A4: TBDPS group migration is an intramolecular rearrangement where the silyl group moves from one hydroxyl group to another within the same molecule.[1][8] This phenomenon is particularly prevalent in polyol systems, such as carbohydrates, and can be catalyzed by both acidic and basic conditions.[1][8] Even trace amounts of acid or base can facilitate this migration.[8] The migration equilibrium generally favors the formation of the thermodynamically more stable silyl ether, which is typically the one attached to a primary hydroxyl group.[8]
Q5: How can I remove the TBDPS group?
A5: The most common method for the deprotection of a TBDPS ether is by using a fluoride (B91410) ion source.[1][4] Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is the most widely used reagent for this purpose.[1][9] Other fluoride sources that can be employed include hydrogen fluoride-pyridine complex (HF-pyridine) and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).[1]
Troubleshooting Guide
Issue 1: Unexpected TBDPS Group Migration During Protection or Subsequent Reaction Steps.
-
Symptoms: You observe a mixture of isomeric products where the TBDPS group is attached to different hydroxyl groups than intended. This can be confirmed by NMR spectroscopy or chromatography.
-
Possible Causes & Solutions:
| Cause | Solution |
| Basic or Acidic Reaction Conditions | Even mild bases or acids can catalyze migration.[8] If using a strong base like NaH, ensure it is fully quenched during workup. Consider using a milder, volatile base like triethylamine (B128534) or 2,6-lutidine that can be removed under vacuum.[8] For subsequent reactions, if possible, choose conditions that are neutral. |
| Elevated Temperatures | Higher temperatures can provide the activation energy needed for migration. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[8] |
| Prolonged Reaction Times | The longer the reaction is allowed to proceed, the more likely it is that the thermodynamically favored migrated product will form. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Workup and Purification | The pH during aqueous workup can induce migration. Maintain a neutral pH using a buffered solution like saturated ammonium (B1175870) chloride or sodium bicarbonate.[8] The slightly acidic nature of silica (B1680970) gel can also promote migration during column chromatography.[1] To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[8] |
Issue 2: Incomplete Protection or Low Yield of the Desired TBDPS-Protected Product.
-
Symptoms: A significant amount of starting material remains after the reaction, or the yield of the desired mono-protected product is low, with potential formation of di-protected byproducts.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reagents | Ensure you are using a slight excess of TBDPSCl (e.g., 1.1-1.5 equivalents) and a sufficient amount of base (e.g., 2.2-3.0 equivalents of imidazole).[5] |
| Steric Hindrance | While TBDPSCl is selective for primary alcohols, highly hindered secondary or even some primary alcohols may react slowly. Consider using the more reactive TBDPS triflate (TBDPSOTf) for sluggish reactions. |
| Formation of Di-protected Byproduct | This can occur if an excess of TBDPSCl is used or if the reaction is heated.[5] Carefully control the stoichiometry of the silylating agent. |
| Moisture in the Reaction | TBDPSCl is sensitive to moisture and will be hydrolyzed. Ensure all glassware is oven-dried and the solvent is anhydrous. |
Issue 3: Unwanted Cleavage of the TBDPS Group During a Subsequent Reaction.
-
Symptoms: Loss of the TBDPS protecting group is observed during a reaction step intended to modify another part of the molecule.
-
Possible Causes & Solutions:
| Cause | Solution |
| Strongly Nucleophilic or Basic Conditions | Although robust, the TBDPS group can be cleaved by strong nucleophiles or bases.[1] If possible, opt for milder reagents in subsequent steps. |
| Unanticipated Acidity | The reaction conditions may be more acidic than expected, leading to slow cleavage.[1] Consider adding a non-nucleophilic base to buffer the reaction mixture. |
| Fluoride Contamination | Trace amounts of fluoride ions from previous steps or reagents can catalyze deprotection.[1] Ensure all reagents and intermediates are thoroughly purified and free from fluoride contamination. |
Experimental Protocols
Protocol 1: Selective Protection of a Primary Hydroxyl Group with TBDPSCl
This protocol describes a general procedure for the selective silylation of a primary alcohol in the presence of secondary alcohols.
Materials:
-
Polyhydroxylated compound (1.0 eq)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 eq)[5]
-
Imidazole (2.2–3.0 eq)[5]
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Methanol (B129727) (for quenching)
-
Ethyl acetate (B1210297) (or Dichloromethane)
-
1.0 M aq. HCl
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the polyhydroxylated compound (1.0 eq) in anhydrous DMF (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[5]
-
Add imidazole (2.2–3.0 eq) and TBDPSCl (1.1–1.5 eq) to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding dry methanol (2.2–3.0 eq).[5]
-
Co-evaporate the reaction mixture with toluene to remove DMF.[5]
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography to obtain the desired TBDPS-protected compound.
Protocol 2: Deprotection of a TBDPS Ether using TBAF
This protocol outlines the standard procedure for cleaving a TBDPS ether.
Materials:
-
TBDPS-protected compound (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 eq)[1]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. NaHCO₃
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the TBDPS-protected compound in anhydrous THF.[1]
-
Add the TBAF solution (1.1-1.5 equivalents) to the reaction mixture at 0 °C or room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter, concentrate, and purify the product by silica gel chromatography.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Protecting Group | Relative Rate of Acidic Hydrolysis (Relative to TMS=1) |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBDMS/TBS (tert-Butyldimethylsilyl) | 20,000 |
| TBDPS (tert-Butyldiphenylsilyl) | ~700,000 |
| TIPS (Triisopropylsilyl) | >1,000,000 |
Data adapted from various sources on silyl ether stability.[7][10]
Visualizations
Caption: Experimental workflow for the protection of a hydroxyl group with TBDPSCl.
Caption: Logical relationship of TBDPS group migration from a kinetically to a thermodynamically favored product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
formation of siloxane byproducts during TBDPS deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of siloxane byproducts during the deprotection of tert-butyldiphenylsilyl (TBDPS) ethers.
Frequently Asked Questions (FAQs)
Q1: What are siloxane byproducts and why do they form during TBDPS deprotection?
A1: Siloxane byproducts are molecules containing a Si-O-Si linkage. During the deprotection of TBDPS ethers, the intended product is the free alcohol and a silyl (B83357) byproduct, such as t-butyldiphenylsilanol (TBDPS-OH). However, under certain conditions, this silanol (B1196071) can react with another molecule of silanol or with the starting TBDPS ether to form a disiloxane. This is particularly common during aqueous workup or chromatography on silica (B1680970) gel.[1]
Q2: Which deprotection reagents are most likely to cause siloxane formation?
A2: Fluoride-based reagents, especially tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are commonly associated with siloxane formation.[2] The fluoride ion attacks the silicon atom, leading to the cleavage of the Si-O bond and formation of the desired alcohol.[3] However, the reaction also generates intermediates that can lead to siloxanes. Acidic conditions used for deprotection can also lead to the formation of silanols which can then condense to form siloxanes.[1][2]
Q3: Can the choice of solvent influence the formation of these byproducts?
A3: Yes, the solvent can play a role. Reactions in anhydrous solvents like tetrahydrofuran (B95107) (THF) are standard for TBAF-mediated deprotection.[1][3] However, the presence of water, either in the reaction mixture or during workup, can facilitate the hydrolysis of silyl intermediates to silanols, which are precursors to siloxanes.
Q4: Are there alternative deprotection methods that avoid siloxane formation?
A4: Several alternative methods can minimize or eliminate siloxane byproduct formation. These include using:
-
Buffered fluoride sources: Adding acetic acid to a TBAF deprotection can buffer the reaction mixture and reduce side reactions.[4][5]
-
HF-Pyridine: This reagent is another fluoride source that can be effective for deprotection.[6][7]
-
Acidic conditions with careful control: While acidic conditions can cause siloxane formation, reagents like acetyl chloride in dry methanol (B129727) can efficiently deprotect TBDPS ethers with minimal byproducts.[8][9]
-
Reductive cleavage: Methods using Wilkinson's catalyst and catechol borane (B79455) can selectively deprotect silyl ethers.[10]
Troubleshooting Guide
This guide addresses common issues encountered during TBDPS deprotection and provides actionable solutions.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired alcohol and presence of a greasy, high Rf byproduct. | Formation of siloxane byproducts. | 1. Modify the workup: Minimize contact time with aqueous layers and use buffered or neutral aqueous solutions.[1] 2. Neutralize silica gel: Pre-treat the silica gel with a base like triethylamine (B128534) before column chromatography.[1] 3. Change the deprotection reagent: Consider using a buffered fluoride source or a non-fluoride-based method.[4][5] |
| Reaction is sluggish or incomplete. | 1. Insufficient reagent: The amount of deprotection reagent may be inadequate. 2. Steric hindrance: The TBDPS group is bulky, and deprotection can be slow for sterically hindered alcohols. | 1. Increase reagent stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the deprotection reagent.[1] 2. Increase reaction temperature: Gently warming the reaction mixture may improve the rate, but monitor for side reactions. 3. Use a more reactive reagent: Silyl triflates are more reactive than silyl chlorides for protection and their cleavage can also be influenced by the original choice of silylating agent.[6] |
| Other functional groups in the molecule are not stable. | The deprotection conditions are too harsh. | 1. Use milder reagents: For base-sensitive substrates, avoid TBAF or use a buffered system.[4][5] For acid-sensitive substrates, avoid strongly acidic conditions.[2] 2. Lower the reaction temperature: Running the reaction at 0°C can improve selectivity.[3] 3. Choose a chemoselective method: Several methods allow for the selective deprotection of one type of silyl ether in the presence of others or other protecting groups.[8][11][12] |
Quantitative Data on Silyl Ether Stability
The relative stability of different silyl ethers can guide the choice of deprotection conditions and help predict potential side reactions.
| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Fluoride |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | >20,000 |
| TIPS | 700,000 | 5 |
| TBDPS | 500,000 | >100,000 |
Relative rates are approximate and can vary with substrate and reaction conditions.[2][4]
Experimental Protocols
Protocol 1: Standard TBDPS Deprotection using TBAF
This protocol describes a general procedure for the deprotection of a TBDPS ether using TBAF in THF.
Materials:
-
TBDPS-protected alcohol
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the TBDPS-protected compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of TBAF in THF (1.1 equiv.).
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH4Cl.[3]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.[3]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: TBDPS Deprotection with Acetic Acid Buffer to Minimize Siloxane Formation
This modified protocol includes an acetic acid buffer to mitigate the basicity of the TBAF reagent and reduce the formation of siloxane byproducts.
Materials:
-
TBDPS-protected alcohol
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the TBDPS-protected compound (1.0 equiv.) in anhydrous THF.
-
Add acetic acid (1.1 equiv.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of TBAF in THF (1.1 equiv.).
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 10. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
TBDPS ether cleavage failure with standard TBAF conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of tert-butyldiphenylsilyl (TBDPS) ethers, particularly under standard Tetrabutylammonium fluoride (B91410) (TBAF) conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My TBDPS deprotection with TBAF is incomplete or sluggish. What are the common causes and how can I address this?
Answer: Incomplete or slow TBDPS cleavage is a frequent challenge. Several factors can be responsible:
-
Reagent Quality: TBAF is highly hygroscopic, and its effectiveness is significantly reduced by water.[1][2] Commercially available TBAF solutions in THF can also degrade over time.[1] Using a fresh bottle of anhydrous TBAF or a recently prepared solution is recommended.[1]
-
Insufficient Reagent: Ensure an adequate excess of TBAF is used. While 1.1 to 1.5 equivalents is a typical starting point, substrates with significant steric hindrance may necessitate a larger excess.[1]
-
Steric Hindrance: The steric environment around the TBDPS ether dramatically affects its reactivity. For highly hindered substrates, more forcing conditions such as longer reaction times or elevated temperatures (e.g., 40-50 °C) may be required.[1][3]
-
Solvent Purity: The solvent, typically tetrahydrofuran (B95107) (THF), must be anhydrous. Water in the solvent can compete with the fluoride ion, impeding the desilylation process.[1]
Troubleshooting Steps:
-
Increase the equivalents of TBAF.
-
Use a fresh, anhydrous source of TBAF.
-
Ensure your THF is anhydrous.
-
Gently heat the reaction mixture.
-
If the reaction continues to fail, consider an alternative deprotection method.
Question 2: I'm observing unexpected byproducts after attempting TBDPS cleavage with TBAF. What might they be?
Answer: The basic nature of TBAF can sometimes lead to side reactions.[4] Potential byproducts include:
-
Silyl (B83357) Migration Isomers: In molecules with multiple hydroxyl groups (polyols), a partially deprotected intermediate can act as a nucleophile, causing the TBDPS group to migrate to a different hydroxyl position.[1]
-
Elimination Products: If a suitable leaving group is present in the beta position relative to the silyloxy group, elimination can occur under the basic conditions of the TBAF reaction.[1]
Mitigation Strategies:
-
Characterization: Use NMR (1H, 13C) and mass spectrometry to identify the byproduct.
-
Switch to Acidic Conditions: To prevent base-catalyzed side reactions like silyl migration, an acidic deprotection method is a good alternative. A common choice is using acetic acid in a THF/water mixture.[1]
-
Alternative Fluoride Sources: Reagents such as HF-Pyridine or triethylamine (B128534) trihydrofluoride (Et3N•3HF) can offer better results with fewer side reactions in some cases.[1]
Question 3: How does the stability of TBDPS compare to other silyl ethers, and can I achieve selective deprotection?
Answer: The stability of silyl ethers is influenced by steric hindrance around the silicon atom. TBDPS is known for its high stability, especially under acidic conditions, compared to other common silyl ethers.[3][5]
Selective deprotection is feasible due to these stability differences. The general stability trend towards acidic hydrolysis is: TMS < TES < TBDMS < TBDPS < TIPS.[1][6] Under fluoride-mediated conditions, TIPS can be more stable than TBDPS.[7] It is generally difficult to selectively cleave a TBDPS group in the presence of less stable silyl ethers like TBDMS or TES, as the latter will react first.[1]
Question 4: The workup of my TBAF reaction is difficult, especially with a polar product. Are there alternative procedures?
Answer: Aqueous workups to remove excess TBAF and related salts can be challenging, particularly for water-soluble products.[8] A highly effective alternative is a non-aqueous workup. This procedure involves the addition of a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture, followed by filtration.[8][9] This method can remove over 99% of TBAF-derived materials without an aqueous extraction.[9]
Quantitative Data Summary
Table 1: Troubleshooting Guide for TBDPS Cleavage Failure
| Symptom | Potential Cause | Recommended Action | Citation |
| No or low conversion | Degraded/wet TBAF reagent | Use a fresh bottle of anhydrous TBAF solution. | [1][2] |
| Insufficient TBAF | Increase equivalents of TBAF (try 2-3 eq.). | [1] | |
| High steric hindrance | Increase reaction temperature (40-50 °C) or prolong reaction time. | [1] | |
| Wet solvent (THF) | Use freshly distilled anhydrous THF. | [1] | |
| Formation of byproducts | Silyl group migration (in polyols) | Switch to acidic deprotection conditions (e.g., AcOH/H2O/THF). | [1] |
| Base-sensitive substrate | Use a buffered fluoride source (e.g., TBAF with acetic acid) or an alternative reagent like HF-Pyridine. | [4] | |
| Difficult workup | Polar product, persistent TBAF salts | Employ a non-aqueous workup with sulfonic acid resin and CaCO3. | [8][9] |
Table 2: Alternative Reagents for TBDPS Deprotection
| Reagent | Typical Conditions | Compatible Protecting Groups | Incompatible Protecting Groups | Notes | Citation |
| HF-Pyridine | THF or CH3CN, 0 °C to RT | Boc, Acetates (Ac), Benzyl (Bn) | Acid-labile groups (e.g., Trityl, THP) | Often provides a more controlled deprotection. | [1] |
| AcOH/H2O/THF | 2:1:1 mixture, RT to 50 °C | Benzyl (Bn), Fmoc | Acid-labile groups (e.g., Boc, Trityl, THP) | Ideal for avoiding base-mediated side reactions like silyl migration. | [1] |
| PPTS | MeOH or EtOH, RT to reflux | Benzyl (Bn), Fmoc | Acid-labile groups (e.g., Boc, Trityl, THP) | Represents mild acidic conditions. | [1] |
| Acetyl Chloride (cat.) | Dry MeOH | Tolerates various other protecting groups. | Not specified | A mild and convenient method that avoids acylated byproducts. | [10][11] |
Experimental Protocols
Protocol 1: Standard TBDPS Cleavage using TBAF
This is a general protocol and may need optimization for your specific substrate.[1][12]
-
Reaction Setup: Dissolve the TBDPS-protected compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a 1.0 M solution of TBAF in THF (1.1 to 1.5 equiv.) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acidic TBDPS Cleavage using Acetic Acid
This protocol is suitable for substrates sensitive to basic conditions.[1]
-
Reaction Setup: Dissolve the TBDPS-protected compound in a 2:1:1 mixture of acetic acid, THF, and water.
-
Reaction Conditions: Stir the solution at room temperature or heat to 50 °C.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
TBDPS Cleavage Troubleshooting Workflow
Caption: A decision tree for troubleshooting TBDPS ether cleavage failures.
Mechanism of TBAF-Mediated Desilylation
Caption: The mechanism of TBDPS ether cleavage by TBAF.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: TBDPS-OH Byproduct Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tert-butyldiphenylsilanol (B3059000) (TBDPS-OH) and related byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts generated during the deprotection of a TBDPS ether?
A1: The primary byproducts formed during the cleavage of a tert-butyldiphenylsilyl (TBDPS) protecting group are tert-butyldiphenylsilanol (TBDPS-OH) and its self-condensation product, 1,1,3,3-tetraphenyl-1,3-di-tert-butyldisiloxane.[1] The formation of these byproducts is inherent to the cleavage mechanism of silyl (B83357) ethers.[1]
Q2: What are the main strategies for removing TBDPS-OH and other silyl byproducts?
A2: The three primary methods for removing TBDPS byproducts are:
-
Flash Column Chromatography: This is a widely used technique that separates compounds based on differences in their polarity.[1]
-
Crystallization: This method is effective if your desired product is a solid and has different solubility properties compared to the silyl byproducts.[1]
-
Liquid-Liquid Extraction: This can be a rapid method for removing the bulk of the byproducts, particularly if there is a significant polarity difference between your product and the silanols.[1]
Q3: My product is very polar, and I'm losing it during aqueous workup to remove TBAF and its byproducts. What can I do?
A3: Aqueous workups can be problematic for polar products, often leading to product loss in the aqueous layer.[2][3] A highly effective alternative is to use a non-aqueous workup with an ion-exchange resin, such as DOWEX® 50WX8, in the presence of a mild base like calcium carbonate.[2][4][5] This method avoids an aqueous phase and efficiently captures the tetrabutylammonium (B224687) cation from TBAF.[2][3]
Q4: Is it advisable to directly purify a crude reaction mixture containing TBAF using silica (B1680970) gel chromatography?
A4: While possible, it is generally not recommended. TBAF and its byproducts can co-elute with polar products on silica gel, leading to impure fractions. It is best to perform a workup to remove the majority of TBAF salts before chromatographic purification.[2]
Troubleshooting Guides
Issue 1: Product and TBDPS-OH Byproducts Co-elute During Flash Chromatography
| Potential Cause | Suggested Solution |
| The polarity of your product and tert-butyldiphenylsilanol are very similar. | 1. Optimize the Solvent System: Try a different eluent system. For instance, if you are using a hexane/ethyl acetate (B1210297) gradient, consider switching to a dichloromethane/methanol (B129727) or a toluene/acetone gradient.[1] Small adjustments in solvent polarity can significantly impact selectivity. 2. Modify the Stationary Phase: Consider using a different stationary phase, such as alumina, or a reverse-phase silica gel if your compound is sufficiently non-polar. 3. Utilize a Silanol (B1196071) Suppressor: Adding a small amount of an amine base (e.g., triethylamine) or an ionic liquid to the eluent can sometimes improve peak shape and separation by deactivating acidic silanol groups on the silica surface.[6] |
Issue 2: Low Recovery of Desired Product After Crystallization
| Potential Cause | Suggested Solution |
| The desired product has significant solubility in the mother liquor. | 1. Optimize the Crystallization Solvent: Experiment with different solvents or solvent mixtures to find a system where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the byproducts remain soluble.[1] 2. Cool the Crystallization Mixture Slowly: Allow the solution to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation. 3. Minimize the Amount of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. |
Issue 3: Inefficient Removal of TBDPS Byproducts with Liquid-Liquid Extraction
| Potential Cause | Suggested Solution |
| The chosen organic solvent is not suitable for effectively dissolving the non-polar silyl byproducts. | 1. Change the Extraction Solvent: Use a less polar organic solvent for the extraction, such as hexanes or diethyl ether, to better solubilize the TBDPS byproducts.[1] 2. Perform a "Grease-out" Precipitation: Dissolve the crude mixture in a polar solvent in which your product is soluble, but the silyl byproducts are not. The byproducts may precipitate and can be removed by filtration.[1] |
Data Presentation
The following table summarizes the typical efficiencies of common purification methods for removing TBDPS byproducts. These values are representative and can vary depending on the specific properties of the desired compound and the experimental conditions.
| Purification Method | Typical Yield of Desired Product | Typical Purity of Desired Product | Key Considerations |
| Flash Column Chromatography | 70-95% | >95% | Highly effective for a wide range of compounds. Can be time-consuming and require significant solvent usage.[1] |
| Crystallization | 60-90% | >98% | Excellent for obtaining highly pure solid products. Yield can be lower due to solubility losses in the mother liquor.[1] |
| Liquid-Liquid Extraction | >90% (crude) | 80-95% | A rapid method for bulk removal of byproducts, but often requires a subsequent purification step like chromatography.[1] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for TBDPS Byproduct Removal
This protocol provides a general guideline for purifying a reaction mixture after TBDPS deprotection using standard silica gel chromatography.[1][7][8]
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Elution solvents (e.g., Hexane, Ethyl Acetate)
-
Glass column with stopcock
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate stain for visualization
Procedure:
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. If the residue is an oil, dissolve it in a minimal amount of the chromatography eluent. If it is a solid, it can be dissolved and then adsorbed onto a small amount of silica gel (dry loading).[1]
-
Column Packing: Securely place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly. Top the silica gel with another layer of sand.
-
Loading and Elution: Carefully load the prepared sample onto the top of the silica gel. Begin elution with the least polar solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).[1]
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.[1]
Protocol 2: Non-Aqueous Workup for TBAF-Mediated Deprotection Using Ion-Exchange Resin
This protocol is ideal for polar products where an aqueous workup is undesirable.[2][4][5]
Materials:
-
Crude reaction mixture from TBAF deprotection
-
DOWEX® 50WX8 ion-exchange resin (200-400 mesh)
-
Calcium carbonate (CaCO₃), powdered
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To the crude reaction mixture, add powdered calcium carbonate (approximately 5 equivalents based on the amount of TBAF used).[2]
-
Add DOWEX® 50WX8 resin (approximately 1.5 g per mmol of TBAF).[2]
-
Add methanol (typically equal to or double the volume of the initial reaction solvent) to the suspension and stir vigorously at room temperature for 1-2 hours.[2]
-
Prepare a pad of Celite® in a fritted funnel and filter the reaction mixture.
-
Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[2]
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now largely free of tetrabutylammonium salts.
-
The crude product can then be further purified by flash column chromatography if necessary.[2]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: General experimental workflow for TBDPS deprotection and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. benchchem.com [benchchem.com]
Technical Support Center: TBDPSCl Reaction Workup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess tert-Butyldiphenylsilyl chloride (TBDPSCl) and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common excess reagents and byproducts I need to remove after a TBDPSCl protection reaction?
After a typical TBDPS protection reaction, you will likely need to remove unreacted TBDPSCl, the base used (e.g., imidazole), and byproducts formed from the hydrolysis of TBDPSCl. The primary byproduct is tert-butyldiphenylsilanol (B3059000) (TBDPS-OH). This silanol (B1196071) can sometimes undergo self-condensation to form 1,1,3,3-tetraphenyl-1,3-di-tert-butyldisiloxane, especially during workup or purification.[1]
Q2: How should I quench my reaction to handle the excess TBDPSCl?
Quenching the reaction is a critical first step to neutralize the reactive excess TBDPSCl. A common and effective method is to add a small amount of a simple alcohol, like methanol (B129727), to the reaction mixture.[2][3] The methanol will react with the remaining TBDPSCl to form a silyl (B83357) ether that is generally easier to remove. An aqueous workup is also necessary to remove water-soluble reagents like imidazole (B134444) salts.
Q3: What are the main strategies for removing TBDPS-OH and other silyl byproducts?
There are three primary methods for removing non-polar silyl byproducts like TBDPS-OH and the corresponding disiloxane:
-
Flash Column Chromatography: This is the most common and versatile method, separating your desired product from byproducts based on differences in polarity.[1]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method to obtain very pure material, provided there is a suitable difference in solubility between your product and the byproducts.[1]
-
Liquid-Liquid Extraction: This can be used for a bulk removal of byproducts if there is a significant polarity difference between your product and the non-polar silyl impurities.[1]
Q4: My desired product and the TBDPS-OH byproduct are co-eluting during flash chromatography. What can I do?
Co-elution is a common problem when the polarity of the product and TBDPS-OH are very similar.[1] Here are some troubleshooting steps:
-
Optimize the Solvent System: Small changes to your eluent can have a big impact. If you are using a standard hexane/ethyl acetate (B1210297) system, consider switching to a different system like dichloromethane/methanol or toluene/acetone to alter the selectivity.[1]
-
Neutralize the Silica (B1680970) Gel: TBDPS ethers can sometimes hydrolyze on the slightly acidic surface of standard silica gel, continuously generating more TBDPS-OH byproduct during the chromatography run.[4] To prevent this, you can pre-treat the silica gel by preparing your slurry in an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.
Q5: I see the formation of silanol and siloxane byproducts during my workup. How can I minimize this?
The formation of these byproducts occurs due to the hydrolysis of TBDPSCl or, in some cases, the protected product itself.[4] To minimize this:
-
Perform Aqueous Extractions Quickly: Limit the contact time of your TBDPS-protected compound with acidic or basic aqueous layers during the workup.[4]
-
Use Buffered Solutions: If your product is sensitive, consider using buffered aqueous solutions (e.g., saturated ammonium (B1175870) chloride for a mildly acidic quench, or saturated sodium bicarbonate for a basic wash) instead of strong acids or bases.[2][5]
Data Presentation
The following table summarizes the common purification methods used after a TBDPSCl reaction.
| Purification Method | Principle of Separation | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | Polarity | >95% | Widely applicable to oils and solids; high resolution. | Can be time-consuming; potential for product decomposition on silica.[4] |
| Crystallization | Differential Solubility | >99% | Can provide very high purity; scalable. | Only applicable to solid products; potential for low recovery.[1] |
| Liquid-Liquid Extraction | Differential Polarity/Solubility | Crude (>90%) | Fast; good for bulk removal of non-polar byproducts. | Often requires a subsequent purification step; not very selective.[1] |
Experimental Protocols
Protocol 1: Standard Quench and Aqueous Workup
This protocol is designed to quench excess TBDPSCl and remove water-soluble components like imidazole hydrochloride.
-
Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly add dry methanol (2-3 equivalents relative to the TBDPSCl) and stir for 30 minutes.[2][3]
-
Dilution: Dilute the quenched reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[2][6]
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the solvent under reduced pressure to yield the crude product.[2][6]
Protocol 2: Purification by Flash Column Chromatography
-
Adsorb Sample: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (typically 1-2 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder.
-
Pack Column: Prepare a silica gel column in the chosen eluent system.
-
Load and Elute: Carefully load the adsorbed sample onto the top of the column. Begin elution with the determined solvent system, collecting fractions and monitoring by TLC to isolate the desired product.
-
Optimize Eluent (if needed): If co-elution occurs, consider re-purifying the mixed fractions using a different solvent system (e.g., switching from ethyl acetate/hexane to acetone/toluene).[1]
Protocol 3: Purification by Crystallization
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when heated, while the TBDPS-OH byproduct remains soluble at all temperatures.[1]
-
Dissolution: Place the crude solid product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature to promote the formation of large, pure crystals. For maximum yield, you can subsequently place the flask in an ice bath or refrigerator.[1]
-
Isolation: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under a high vacuum to remove residual solvent.[1]
Visualizations
The following workflow provides a logical guide for selecting the appropriate purification strategy after a TBDPSCl reaction workup.
Caption: Decision workflow for selecting a purification method.
References
unexpected cleavage of TBDPS group under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyldiphenylsilyl (TBDPS) protected compounds. This guide focuses on the unexpected cleavage of the TBDPS group under basic conditions, offering insights into potential causes, preventative measures, and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the TBDPS group and why is it considered a robust protecting group?
A1: The tert-Butyldiphenylsilyl (TBDPS) group is a protecting group for alcohols, widely used in organic synthesis to temporarily block the reactivity of hydroxyl groups.[1][2] Its key advantages include high stability under acidic conditions and towards many nucleophilic reagents.[1] This stability is primarily attributed to the significant steric hindrance from its two phenyl groups and the tert-butyl group attached to the silicon atom, which shields the silicon-oxygen bond from attack.[3][4]
Q2: I thought the TBDPS group was stable to basic conditions. Why am I observing unexpected cleavage?
A2: While the TBDPS group is generally stable to mild aqueous bases, it is susceptible to cleavage under strongly basic conditions, especially with prolonged reaction times or at elevated temperatures.[1] The stability of silyl (B83357) ethers in basic media generally follows the order: TMS < TES < TBDMS ≈ TBDPS < TIPS.[5] Therefore, conditions that are tolerated by a TIPS group might lead to the cleavage of a TBDPS group.
Q3: What are the most common reagents for the standard deprotection of a TBDPS group?
A3: The most common and reliable method for TBDPS deprotection is the use of a fluoride (B91410) ion source.[2] Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent for this purpose.[6] Other fluoride sources like hydrogen fluoride-pyridine (HF-Pyridine) or triethylamine (B128534) trihydrofluoride (Et3N•3HF) can also be employed, sometimes offering better results with fewer side reactions like silyl migration.[6]
Q4: What kind of side reactions can occur during base-mediated TBDPS cleavage?
A4: A common unexpected side reaction, particularly under basic conditions, is silyl group migration.[6] In molecules with multiple hydroxyl groups (polyols), a partially deprotected intermediate can act as a nucleophile, leading to the migration of the TBDPS group to a different hydroxyl moiety.[6] Additionally, if a suitable leaving group is present beta to the silyloxy group, elimination can occur under the basic deprotection conditions.[6]
Troubleshooting Guide: Unexpected Cleavage of TBDPS Group Under Basic Conditions
This guide is intended to help you troubleshoot instances where the TBDPS group is unexpectedly cleaved during a reaction step involving basic conditions.
Problem: The TBDPS group is partially or fully cleaved during a reaction intended to be selective for another functional group.
Potential Causes and Solutions:
-
Strongly Basic Reagents: The base used in your reaction may be stronger than anticipated or used under conditions that promote silyl ether cleavage.
-
Solution: If possible, switch to a milder base. For example, if you are using an alkoxide like sodium methoxide, consider if a weaker base like potassium carbonate or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) would suffice for your desired transformation.
-
-
Elevated Temperatures: The stability of the TBDPS group decreases at higher temperatures.
-
Solution: Attempt the reaction at a lower temperature. Even if the reaction is slower, it may prevent the undesired deprotection.
-
-
Solvent Effects: The choice of solvent can influence the effective basicity of a reagent and the rate of silyl ether cleavage. Protic solvents like methanol (B129727) or ethanol (B145695) can participate in the cleavage mechanism.
-
Solution: Consider switching to an aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) (MeCN).
-
-
Substrate-Specific Effects: The electronic and steric environment around the TBDPS ether can affect its stability. For example, TBDPS ethers of phenols are significantly more labile to base-catalyzed hydrolysis than those of alkyl alcohols.[5]
-
Solution: If protecting a phenol (B47542), be aware of its increased sensitivity to bases. It may be necessary to use milder basic conditions or a different protecting group strategy altogether.
-
Quantitative Data on Base-Induced TBDPS Cleavage
The following table summarizes available quantitative and qualitative data on the stability of TBDPS ethers under various basic conditions.
| Base | Substrate | Solvent | Temperature | Time to Cleavage (t₁/₂) | Citation |
| 5% Sodium Hydroxide (NaOH) | p-cresol TBDPS ether | 95% Ethanol | Not Specified | 6.5 minutes | [5] |
| Potassium Hydroxide (KOH) | Aryl TBDMS ethers | Ethanol | Room Temp. | High Yields (Implies TBDPS may also be labile) | [7][8] |
| Potassium Carbonate (K₂CO₃) | TMS ethers | Methanol | Not Specified | 1-2 hours (Implies TBDPS is significantly more stable) | [9] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aryl silyl ethers | Not Specified | Not Specified | Effective for desilylation | [10][11] |
| Sodium Hydride (NaH) | TBDPS ether | HMPA | 0 °C | 5 minutes (for selective cleavage vs. TBDMS) | [1] |
Experimental Protocols
Protocol 1: Standard TBDPS Deprotection using TBAF
This protocol is a general guideline for the standard cleavage of a TBDPS ether.
Materials:
-
TBDPS-protected compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDPS-protected compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of TBAF in THF to the reaction mixture.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Investigation of TBDPS Stability to Basic Conditions
This protocol can be used to test the stability of your specific TBDPS-protected substrate to a particular base.
Materials:
-
Your TBDPS-protected compound
-
The base (e.g., K₂CO₃, NaOH, etc.)
-
The solvent used in your reaction
-
Internal standard (for quantitative analysis, e.g., by HPLC or qNMR)
-
Quenching solution (e.g., saturated aqueous NH₄Cl or dilute HCl)
-
Extraction solvent (e.g., EtOAc)
-
Drying agent (e.g., Na₂SO₄)
Procedure:
-
Dissolve a known quantity of your TBDPS-protected compound and the internal standard in the chosen solvent at the desired reaction temperature.
-
Add the base to the solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench each aliquot with the appropriate quenching solution.
-
Extract the quenched aliquot with an organic solvent.
-
Analyze the organic extract by TLC, HPLC, or NMR to determine the extent of deprotection over time.
Visualizations
Troubleshooting Workflow
References
- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 2. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: TBDPS Protection of Phenols
Welcome to the technical support center for the tert-Butyldiphenylsilyl (TBDPS) protection of phenols. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the TBDPS group and why is it used to protect phenols?
A1: The tert-Butyldiphenylsilyl (TBDPS) group is a sterically bulky silyl (B83357) ether used as a protecting group for hydroxyl functionalities, including phenols.[1][2] It is valued in organic synthesis for its high stability under a wide range of conditions, particularly acidic environments where other silyl ethers like tert-Butyldimethylsilyl (TBDMS) might be cleaved.[1][3] This robustness allows for complex chemical transformations on other parts of a molecule without affecting the protected phenol (B47542).
Q2: What are the key advantages of using TBDPS for phenol protection?
A2: The primary advantages of the TBDPS group include:
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High Acid Stability: It is significantly more stable in acidic media compared to other common silyl ethers like TBDMS or Triethylsilyl (TES).[1][3] It can withstand conditions such as 80% acetic acid, which would cleave many other protecting groups.[1]
-
Selective Protection: Due to its steric bulk, TBDPSCl can selectively protect less sterically hindered hydroxyl groups. For instance, it can often react preferentially with a primary alcohol in the presence of secondary or tertiary alcohols.[4][5]
-
Orthogonal Deprotection: Its unique stability profile allows for selective removal of other protecting groups while the TBDPS ether remains intact, providing valuable orthogonality in multi-step syntheses.[1]
Q3: Under what conditions is the TBDPS group stable and when is it cleaved?
A3: The TBDPS group is known for its stability in acidic media and towards many nucleophilic reagents and hydrogenation conditions.[3][6] It is generally stable to aqueous bases but can be removed under strongly basic conditions.[3] The most common method for cleavage is by using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF).[3][7] While TBDPS is more resistant to acidic hydrolysis than TBDMS and TIPS, it is more susceptible to fluoride-mediated cleavage than TIPS ethers.[1]
Troubleshooting Guide: Protection of Phenols
This guide addresses specific issues that may arise during the silylation of phenols with TBDPSCl.
Q4: My TBDPS protection reaction is very slow or shows no conversion. What are the common causes and solutions?
A4: Slow or incomplete reactions are a frequent challenge, often due to the nature of the phenol substrate or reaction conditions.
-
Steric Hindrance: Phenols with bulky ortho-substituents can be sterically hindered, slowing the reaction.[8]
-
Electron-Deficient Phenols: Phenols bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) are less nucleophilic, resulting in slower silylation. Yields are typically higher with electron-rich substrates.[9][10]
-
Ineffective Base/Catalyst: The choice of base is critical.
Q5: I am observing multiple spots on my TLC analysis. What are the likely side products and how can I avoid them?
A5: The formation of multiple products can arise from over-silylation or side reactions.
-
Over-silylation: In substrates with multiple hydroxyl groups, using a large excess of TBDPSCl can lead to the protection of more than one group.[3][6]
-
Hydrolysis during Workup/Purification: TBDPS ethers can be sensitive to the slightly acidic nature of silica (B1680970) gel, leading to premature deprotection during column chromatography.[3]
-
Solution: Neutralize the silica gel by pre-treating it with a base like triethylamine (B128534) (typically 1% in the eluent).[3][12] Additionally, avoid prolonged exposure to aqueous acidic or basic conditions during the workup.
-
Troubleshooting Guide: Deprotection of Phenolic TBDPS Ethers
This section addresses common problems encountered when removing the TBDPS protecting group.
Q6: My TBDPS deprotection with TBAF is sluggish or incomplete. How can I resolve this?
A6: This is a very common issue in TBDPS chemistry. Several factors can be at play:
-
Reagent Quality: TBAF is hygroscopic, and its effectiveness can be diminished by water content.[14] Paradoxically, completely anhydrous conditions can also slow the reaction; a small amount of water is often necessary.[15]
-
Solution: Use a fresh bottle of anhydrous TBAF or a recently prepared solution. If the reaction is slow under anhydrous conditions, adding a controlled, small amount of water might help.[15] Alternatively, alternative fluoride sources like HF-Pyridine or triethylamine trihydrofluoride (Et₃N•3HF) can provide more consistent results.[14]
-
-
Steric Hindrance: If the TBDPS-protected phenol is in a highly congested environment, deprotection at room temperature can be very slow.[14][15]
-
Solvent Choice: The choice of solvent can impact the reaction.
-
Solution: THF is the most common and effective solvent for TBAF-mediated deprotection. Ensure it is anhydrous.[14]
-
Q7: I suspect the TBDPS group is migrating in my poly-hydroxylated molecule. How can I prevent this?
A7: Silyl group migration is a known side reaction, especially in polyol systems under basic conditions like those created by TBAF.[3][14] A partially deprotected intermediate can act as a nucleophile, attacking another silyl-protected alcohol within the same molecule.[14]
-
Solution: To avoid base-catalyzed migration, switch to an acidic deprotection method. A common alternative is using a solution of acetic acid in a mixture of THF and water.[14] Other reagents like a catalytic amount of acetyl chloride in dry methanol (B129727) have also been shown to be effective and mild.[13][16]
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table summarizes the general trend in stability of various silyl ethers under acidic and fluoride-mediated conditions. This is crucial for planning selective protection and deprotection strategies.
| Silyl Group | Abbreviation | Stability Trend under Acidic Conditions | Stability Trend against Fluoride Ions |
| Trimethylsilyl | TMS | Least Stable | Least Stable |
| Triethylsilyl | TES | ↓ | ↓ |
| tert-Butyldimethylsilyl | TBDMS/TBS | ↓ | ↓ |
| Triisopropylsilyl | TIPS | ↓ | Most Stable |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | More Stable than TBDMS |
Data compiled from multiple sources.[4][14][17]
Table 2: Comparison of Deprotection Conditions for p-Bromophenol Silyl Ethers
This table presents quantitative data on the deprotection of different silyl ethers of p-bromophenol, highlighting their relative reactivities.
| Protecting Group | Reagent | Solvent | Time | % Deprotection | Yield of p-Bromophenol |
| TBDMS | KHF₂ | Methanol | 30 min | 100% | 95% |
| TBDPS | KHF₂ | Methanol | 30 min | 100% | 95% |
| TIPS | KHF₂ | Methanol | 30 min | Incomplete | - |
| TIPS | KHF₂ | Methanol | 2.5 hours | 100% | 92% |
This study demonstrates that under these specific fluoride-mediated conditions, TBDMS and TBDPS ethers exhibit similar reactivity, while the bulkier TIPS group is more resistant to cleavage.[17][18]
Experimental Protocols
Protocol 1: General Procedure for TBDPS Protection of a Phenol
This protocol describes a standard method for the silylation of a phenol using TBDPSCl and imidazole.
-
Preparation: Dissolve the phenol (1.0 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Argon) to a concentration of 0.1-0.5 M.
-
Reagent Addition: To this solution, add imidazole (2.2–3.0 equivalents) followed by tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1–1.5 equivalents) at room temperature.[3][6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. For hindered or electron-deficient phenols, heating may be required.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with water and then brine to remove DMF and salts.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine if the product is sensitive).[18]
Protocol 2: General Procedure for TBAF-Mediated Deprotection of a Phenolic TBDPS Ether
This protocol outlines the most common method for cleaving a TBDPS ether.
-
Preparation: Dissolve the TBDPS-protected phenol (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution. The reaction can be started at 0 °C and allowed to warm to room temperature.[15]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. If the reaction is slow, gentle heating (40-50 °C) can be applied.[14][15]
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ or water.[3]
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
alternative reagents for difficult TBDPS protection reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the tert-butyldiphenylsilyl (TBDPS) protection of alcohols.
Frequently Asked Questions (FAQs)
Q1: My standard TBDPS protection with TBDPSCl and imidazole (B134444) is sluggish or fails for my sterically hindered alcohol. What are the likely causes and what alternative reagents can I use?
A1: Sluggish or failed TBDPS protection of hindered alcohols is a common issue. The primary reason is the steric bulk of both the TBDPS group and the substrate, which slows down the nucleophilic attack of the alcohol on the silicon center.
Troubleshooting Standard Conditions:
-
Anhydrous Conditions: Ensure all reagents and solvents (e.g., DMF) are strictly anhydrous. Trace moisture can consume the silylating agent.[1]
-
Reagent Quality: Use fresh, high-quality TBDPSCl and imidazole.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes overcome the activation barrier, but be mindful of potential side reactions.
Alternative Reagents for Hindered Alcohols:
For substrates where standard conditions fail, more reactive silylating agents are necessary. The most common and effective alternative is tert-butyldiphenylsilyl trifluoromethanesulfonate (B1224126) (TBDPSOTf) .[1][2] TBDPSOTf is significantly more electrophilic than TBDPSCl, allowing for the silylation of even tertiary alcohols. It is typically used with a non-nucleophilic base like 2,6-lutidine in an aprotic solvent such as dichloromethane (B109758) (DCM).[1][2]
Q2: I am working with an acid-sensitive substrate. Are there catalytic methods to promote TBDPS protection under milder conditions?
A2: Yes, several catalytic methods can facilitate TBDPS protection under neutral or milder conditions, which is beneficial for acid-sensitive substrates.
-
Iodine Catalysis: The addition of a catalytic amount of iodine can significantly accelerate the silylation of alcohols with silyl (B83357) chlorides in the presence of N-methylimidazole.[3] This method is often high-yielding and can be applied to primary, secondary, and even tertiary alcohols.
-
Proazaphosphatrane Catalysis: Commercially available proazaphosphatranes are highly efficient and mild catalysts for the silylation of a wide range of alcohols, including those that are acid- or base-sensitive.[4] These catalysts can be used with TBDPSCl in solvents like acetonitrile.[4]
Q3: I need to selectively protect a primary alcohol in the presence of a secondary alcohol. How can I achieve this with TBDPS?
A3: The significant steric bulk of the TBDPS group makes it an excellent choice for the selective protection of primary alcohols over secondary and tertiary ones.[5] The standard TBDPSCl/imidazole protocol in DMF at room temperature is often sufficient to achieve high selectivity. The less sterically hindered primary alcohol reacts much faster than the more hindered secondary alcohol.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low conversion | Steric hindrance at the alcohol | Switch to a more reactive silylating agent like TBDPSOTf with 2,6-lutidine.[1][2] |
| Low quality or wet reagents/solvent | Use freshly distilled/anhydrous solvents and fresh reagents. Ensure glassware is flame-dried.[1] | |
| Ineffective base | For TBDPSCl, imidazole is standard. For TBDPSOTf, a non-nucleophilic base like 2,6-lutidine is required.[1][2] | |
| Formation of multiple products | Silyl group migration in diols | This can occur under basic conditions. Consider milder conditions or a different protecting group strategy if migration is problematic. |
| Di-silylation of a diol | Use a limited amount of the silylating agent (e.g., 1.05-1.1 equivalents) and monitor the reaction carefully by TLC to stop it after the mono-silylation is complete. | |
| Difficult purification | Excess silylating agent or byproducts | Quench the reaction with methanol (B129727) to consume excess TBDPSCl. A standard aqueous workup can help remove base and salts.[5] |
Quantitative Data on Alternative Silylating Agents
The following table summarizes typical conditions and outcomes for the silylation of hindered alcohols using different reagents. Note that yields and reaction times are highly substrate-dependent.
| Reagent/Catalyst System | Substrate Type | Base | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| TBDPSCl | Hindered Secondary Alcohol | Imidazole | DMF | RT to 60°C | 12-48 h | Low to moderate |
| TBDPSOTf | Hindered Sec/Tert Alcohol | 2,6-Lutidine | DCM | 0°C to RT | 1-4 h | High[1] |
| TBDPSCl / Iodine (cat.) | Secondary/Tertiary Alcohol | N-Methylimidazole | Acetonitrile | RT | 1-6 h | High[3] |
| TBDPSCl / Proazaphosphatrane (cat.) | Hindered Secondary Alcohol | - | Acetonitrile | RT to 40°C | 2-24 h | High[4] |
Experimental Protocols
Protocol 1: Standard TBDPS Protection of a Primary Alcohol
This protocol is a general method for the protection of less hindered alcohols.[5][6]
-
Preparation: Under an argon or nitrogen atmosphere, dissolve the alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) (5-10 mL per mmol of alcohol).
-
Reagent Addition: Add imidazole (2.5 equiv.) to the solution, followed by tert-butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv.) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding methanol (approx. 3 equiv.).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual DMF. Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: TBDPS Protection of a Hindered Alcohol using TBDPSOTf
This protocol is effective for sterically demanding secondary and tertiary alcohols where the standard method fails.[1]
-
Preparation: To a flame-dried flask under an inert atmosphere, dissolve the hindered alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add 2,6-lutidine (1.5 equiv.) followed by the dropwise addition of tert-butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf) (1.2 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the product by silica gel chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 4. Nonionic Superbase-Catalyzed Silylation of Alcohols [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
TBDPS vs. TBDMS: A Comparative Guide to Acid Stability in Protecting Group Chemistry
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For the protection of hydroxyl functionalities, tert-butyldiphenylsilyl (TBDPS) and tert-butyldimethylsilyl (TBDMS) ethers are among the most frequently employed groups. While both offer significant advantages, their stability profiles under acidic conditions differ substantially, making the choice between them a crucial decision for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the acid stability of TBDPS and TBDMS protecting groups, supported by quantitative data and detailed experimental protocols.
The enhanced stability of the TBDPS group can be attributed to the significant steric hindrance provided by the two bulky phenyl groups and the tert-butyl group attached to the silicon atom.[1][2] This steric shield effectively hinders the approach of protons to the silicon-oxygen bond, thereby increasing its resistance to acid-catalyzed hydrolysis compared to the TBDMS group.[1][3]
Quantitative Comparison of Acid Stability
The relative stability of silyl (B83357) ethers in acidic media is well-documented, with the general order being: TMS < TES < TBDMS < TIPS < TBDPS.[3][4][5] This trend highlights the significant increase in stability with increased steric bulk around the silicon atom. Quantitative data underscores the dramatic difference in acid resistance between TBDMS and TBDPS.
| Protecting Group | Abbreviation | Relative Stability in Acid (vs. TMS=1) |
| Trimethylsilyl | TMS | 1[6] |
| Triethylsilyl | TES | 64[3][7] |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000[3][6][7][8] |
| Triisopropylsilyl | TIPS | 700,000[3][7][8] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 [3][7][8] |
As the data illustrates, the TBDPS group is approximately 250 times more stable than the TBDMS group under acidic conditions, making it the protecting group of choice when harsh acidic reagents are required in subsequent synthetic steps.[1]
Experimental Protocols for Acid-Catalyzed Deprotection
The following are representative experimental protocols for the acid-catalyzed cleavage of TBDMS and TBDPS ethers. The milder conditions required for TBDMS removal highlight its greater lability compared to the robust TBDPS group.
Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a primary TBDMS ether using acetic acid.[3]
Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 (v/v/v) mixture of acetic acid, THF, and water.[7]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Acid-Catalyzed Deprotection of a TBDPS Ether
Objective: To deprotect a TBDPS ether using stronger acidic conditions.
Note: The TBDPS group is significantly more stable and often requires harsher conditions for cleavage. Selective deprotection of a TBDMS group in the presence of a TBDPS group is readily achievable.[9][10]
Materials:
-
TBDPS-protected alcohol
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the TBDPS-protected alcohol in dry methanol under an inert atmosphere and cool to 0 °C.[11]
-
Slowly add a catalytic amount of acetyl chloride (e.g., 0.1 equivalents) to the stirred solution.[11]
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC. Reaction times can be significantly longer than for TBDMS deprotection.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Visualization of Silyl Ether Stability and Deprotection Workflow
The following diagrams illustrate the relative stability of common silyl ethers and a general workflow for their deprotection.
Caption: Increasing order of silyl ether stability in acidic conditions.
Caption: A generalized workflow for the deprotection of silyl ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
A Comparative Guide to TBDPS and TIPS Protecting Groups: Fluoride Stability
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is critical for achieving high yields and preserving molecular integrity. Among the diverse arsenal (B13267) of protecting groups for hydroxyl moieties, silyl (B83357) ethers are workhorses, offering a tunable range of stability. This guide provides a detailed comparison of two robust silyl ethers, tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS), with a specific focus on their stability towards fluoride-mediated deprotection. This analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Properties and Relative Stability of Silyl Ethers
Silyl ethers are synthesized by reacting an alcohol with a silyl halide, typically a silyl chloride, in the presence of a base. The stability of the resulting silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom. This steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack, thereby dictating the conditions required for its cleavage.
The TBDPS group , with its two bulky phenyl rings and a tert-butyl group, is one of the most sterically hindered and, consequently, one of the most robust silyl protecting groups available.[1] This high stability makes it particularly suitable for complex syntheses where harsh reaction conditions are necessary. The TIPS group , with three isopropyl groups, also offers significant steric hindrance and stability, though generally less than TBDPS under acidic conditions.[2]
The cleavage of silyl ethers using a fluoride (B91410) source, most commonly tetra-n-butylammonium fluoride (TBAF), is a widely employed method. The driving force for this reaction is the formation of the very strong silicon-fluoride bond, which is approximately 30 kcal/mol stronger than the silicon-oxygen bond.[3]
Quantitative Comparison of Stability
Table 1: Relative Stability of Common Silyl Ethers [2]
| Protecting Group | Relative Stability in Acid | Relative Stability in Base/Fluoride |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[2]
This data highlights that while TBDPS is significantly more stable under acidic conditions, TIPS exhibits greater stability towards basic and fluoride-mediated cleavage.[2]
Table 2: Half-lives of Deprotection for p-Cresol Silyl Ethers [2]
| Protecting Group | Half-life with 1% HCl in 95% EtOH | Half-life with 5% NaOH in 95% EtOH |
| TBDMS | ~4.5 hours | 3.5 minutes |
| TIPS | >100 hours | ~3.1 hours |
| TBDPS | >100 hours | 6.5 minutes |
This data further illustrates the exceptional acid stability of both TBDPS and TIPS ethers.[2] In basic media, a noticeable difference in lability emerges, with TBDPS being cleaved more rapidly than TIPS.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies.
General Protocol for Fluoride-Mediated Deprotection of a TBDPS Ether
This is a general and widely used procedure for the cleavage of TBDPS ethers.[4]
Materials:
-
TBDPS-protected alcohol (1.0 equiv.)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 equiv.) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 equiv.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
General Protocol for Fluoride-Mediated Deprotection of a TIPS Ether
This protocol is suitable for the cleavage of TIPS ethers.[5]
Materials:
-
TIPS-protected alcohol (1.0 equiv.)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous THF.
-
To the stirred solution, add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Mechanism and Workflow Visualization
The deprotection of silyl ethers with fluoride proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate is unstable and collapses, cleaving the silicon-oxygen bond to release the alcohol and form a stable silicon-fluoride bond.[6]
Caption: Mechanism of fluoride-mediated silyl ether deprotection.
The general experimental workflow for the deprotection of both TBDPS and TIPS ethers using TBAF follows a similar sequence of steps.
Caption: General experimental workflow for TBAF deprotection.
Conclusion
The tert-butyldiphenylsilyl (TBDPS) protecting group offers exceptional stability, particularly under acidic conditions, making it a valuable tool for the synthesis of complex molecules.[1] The triisopropylsilyl (TIPS) group also provides robust protection, with a noteworthy increased stability towards fluoride-mediated cleavage compared to TBDPS.[2] This differential stability can be exploited in synthetic strategies requiring selective deprotection. The choice between TBDPS and TIPS should be guided by the specific requirements of the synthetic route, including the reaction conditions to be employed in subsequent steps and the need for selective deprotection. The provided protocols offer a solid foundation for the successful cleavage of these protecting groups in a variety of synthetic contexts.
References
- 1. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Orthogonal Deprotection of TBDMS in the Presence of TBDPS
For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, the strategic use and selective removal of protecting groups are paramount. The tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers are commonly employed for the protection of hydroxyl groups. While both are silicon-based protecting groups, the greater steric hindrance of the TBDPS group generally renders it more stable than the TBDMS group, allowing for the selective deprotection of the latter. This guide provides an objective comparison of various methods for the orthogonal deprotection of TBDMS ethers in the presence of TBDPS ethers, supported by experimental data and detailed protocols.
Performance Comparison of Selective TBDMS Deprotection Methods
The following table summarizes the performance of four different reagent systems for the selective deprotection of TBDMS ethers, leaving TBDPS ethers intact. The data highlights the reaction conditions, yields, and reaction times, offering a clear comparison to aid in the selection of the most suitable method for a given synthetic strategy.
| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Time | Selectivity | Yield (%) |
| Catalytic Acetyl Chloride | Methanol (B129727) | 0 to rt | 0.5 - 2 h | High for TBDMS over TBDPS | 80 - 98 |
| Oxone® | Methanol/Water (1:1) | rt | 2.5 - 3 h | High for primary TBDMS | 85 - 95 |
| PMA/SiO₂ | Dichloromethane (B109758) | rt | 1 - 2 h | High for TBDMS over TBDPS | 90 - 95 |
| Catalytic NaAuCl₄·2H₂O | Methanol | rt | 3.5 - 12 h | High for aliphatic TBDMS | 92 - 96 |
Experimental Protocols
Detailed methodologies for the key selective deprotection experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Selective Deprotection using Catalytic Acetyl Chloride in Methanol
This method is effective for the cleavage of TBDMS ethers while tolerating a range of other protecting groups.[1]
Reaction Setup:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
Reagent Addition:
-
Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography.[1]
Protocol 2: Selective Cleavage of a Primary TBDMS Ether with Oxone®
This mild method is highly selective for the deprotection of primary TBDMS ethers.[2]
Reaction Setup:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.
Reagent Addition:
-
Add Oxone® (potassium peroxymonosulfate, 1.1 mmol) to the solution at room temperature.
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature for 2.5 to 3 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.[1]
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Protocol 3: Chemoselective Deprotection using PMA/SiO₂
This heterogeneous catalytic system allows for the mild and selective removal of TBDMS ethers.[3][4]
Catalyst Preparation:
-
Prepare phosphomolybdic acid (PMA) supported on silica gel (PMA/SiO₂) by stirring PMA (1 g) with silica gel (10 g) in methanol (50 mL) for 15 minutes, followed by evaporation of the solvent.[1]
Reaction Setup:
-
To a solution of the substrate containing both TBDMS and TBDPS ethers (1.0 mmol) in dichloromethane (10 mL), add the prepared PMA/SiO₂ catalyst (100 mg).[1]
Reaction Monitoring:
-
Stir the suspension at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.[1]
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the catalyst and wash the solid with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the deprotected alcohol.[1] The catalyst can often be recovered and reused.[4]
Protocol 4: Selective Deprotection using Catalytic NaAuCl₄·2H₂O
This method provides a mild removal of aliphatic TBDMS ethers with high selectivity.[5]
Reaction Setup:
-
Dissolve the substrate with TBDMS and TBDPS ethers (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
Reagent Addition:
-
Add sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, 0.01 mmol, 1 mol%) to the solution.
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 3.5 to 12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to afford the desired alcohol.
Visualization of the Selective Deprotection Workflow
The following diagram illustrates the logical workflow for the orthogonal deprotection of a TBDMS ether in the presence of a TBDPS ether.
Caption: A simplified workflow for the selective deprotection of TBDMS.
References
- 1. benchchem.com [benchchem.com]
- 2. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel [organic-chemistry.org]
- 5. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]
A Comparative Guide to the Relative Stability of Silyl Ethers Under Acidic Conditions
In the landscape of synthetic organic chemistry, silyl (B83357) ethers are indispensable protecting groups for hydroxyl functionalities. Their popularity stems from their ease of formation, general stability, and, crucially, their tunable lability under specific conditions, allowing for selective deprotection. This guide provides a detailed comparison of the relative stability of commonly used silyl ethers—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), tert-Butyldiphenylsilyl (TBDPS), and Triisopropylsilyl (TIPS)—under acidic conditions, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their synthetic strategies.
The stability of silyl ethers in acidic media is predominantly governed by the steric hindrance around the silicon atom.[1][2] Bulky substituents on the silicon atom impede the approach of a proton and the subsequent nucleophilic attack required for cleavage, thus enhancing the stability of the protecting group.[1][3]
Relative Stability and Cleavage Rates
The generally accepted order of stability for common silyl ethers under acidic conditions is:
TMS < TES < TBDMS < TIPS < TBDPS [2]
This trend is quantified by the relative rates of acid-catalyzed hydrolysis, which starkly illustrate the dramatic increase in stability with increasing steric bulk of the silyl group.
| Silyl Ether | Abbreviation | Relative Rate of Acid-Catalyzed Hydrolysis |
| Trimethylsilyl | TMS | 1[2][4] |
| Triethylsilyl | TES | 64[2][4] |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000[2][4] |
| Triisopropylsilyl | TIPS | 700,000[2][4] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000[2][4] |
Table 1: Relative rates of acid-catalyzed hydrolysis of common silyl ethers.
The following table summarizes typical acidic conditions used for the cleavage of these silyl ethers, reflecting their relative stabilities.
| Silyl Ether | Typical Acidic Cleavage Conditions |
| TMS | Very mild acid (e.g., a drop of 1N HCl in CH₂Cl₂, pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol).[5] Can be labile to silica (B1680970) gel.[6] |
| TES | Mild acid (e.g., p-toluenesulfonic acid in methanol (B129727) at 0 °C).[5][7] |
| TBDMS | Moderate acid (e.g., 4:1:1 v/v/v acetic acid:THF:water at room temperature, 10 mol% camphorsulfonic acid (CSA) in methanol/DCM).[1][4] |
| TIPS | Stronger acidic conditions or prolonged reaction times.[8] |
| TBDPS | Significantly more stable; requires stronger acidic conditions than TBDMS.[1][8] |
Table 2: Common acidic conditions for silyl ether deprotection.
Experimental Protocols
Below are detailed methodologies for key experiments related to the acidic deprotection of silyl ethers.
Protocol 1: Acid-Catalyzed Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
Objective: To deprotect a primary TBDMS ether using acetic acid.[1]
Materials:
-
TBDMS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 (v/v/v) mixture of acetic acid, tetrahydrofuran, and water.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed. Reaction times can be lengthy, often approaching several hours to a full day.[8]
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude alcohol can be further purified by silica gel column chromatography if necessary.
Protocol 2: Selective Deprotection of a Triethylsilyl (TES) Ether
Objective: To selectively cleave a TES ether in the presence of more robust silyl ethers.
Materials:
-
Substrate with TES and other silyl ether protecting groups
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the silyl ether-protected compound in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.33 equivalents).[5]
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1 to 2 hours.[5]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product as needed via column chromatography.
Visualizations
Mechanism of Acid-Catalyzed Silyl Ether Deprotection
The diagram below illustrates the general mechanism for the acid-catalyzed cleavage of silyl ethers. The process is initiated by the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack on the silicon atom, which can proceed through different pathways depending on the reaction conditions and the nature of the nucleophile.
Experimental Workflow for Comparative Stability Analysis
The following diagram outlines a typical experimental workflow for comparing the stability of different silyl ethers under specific acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. tandfonline.com [tandfonline.com]
Chemoselective Deprotection of TBDPS vs. TIPS Ethers: A Comparative Guide
In the intricate field of multi-step organic synthesis, the strategic selection and removal of protecting groups are critical for achieving high yields and purity. Among the silyl (B83357) ethers commonly employed to protect hydroxyl groups, tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) are favored for their steric bulk and enhanced stability. This guide offers a comprehensive comparison of TBDPS and TIPS ethers, focusing on their chemoselective deprotection, to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes.
The Basis of Selectivity: Unpacking Relative Stability
The ability to chemoselectively deprotect one silyl ether in the presence of another hinges on their differing stabilities under specific reaction conditions. This stability is primarily influenced by the steric hindrance around the silicon atom and the electronic effects of its substituents.
Under acidic conditions , the rate of cleavage is predominantly governed by sterics. The bulky tert-butyl and two phenyl groups of the TBDPS ether provide greater steric shielding to the silicon-oxygen bond compared to the three isopropyl groups of the TIPS ether. Consequently, TBDPS ethers exhibit significantly higher stability in acidic media.[1][2]
Conversely, under fluoride-mediated or basic conditions , electronic factors play a more substantial role. The electron-withdrawing phenyl groups on the TBDPS ether render the silicon atom more electrophilic and, therefore, more susceptible to nucleophilic attack by fluoride (B91410) ions. As a result, TIPS ethers are generally more resistant to cleavage under these conditions.[2] This dichotomy in stability is the cornerstone of achieving selective deprotection.
Quantitative Comparison of Deprotection Strategies
The following tables provide a summary of the relative stabilities and specific conditions for the chemoselective deprotection of TBDPS and TIPS ethers, based on established experimental findings.
Table 1: Relative Stability of Common Silyl Ethers
| Protecting Group | Relative Stability in Acid | Relative Stability in Base/Fluoride |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS/TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
| Relative stability values are approximate and compiled from multiple sources.[1][3] |
Table 2: Conditions for Chemoselective Deprotection
| Selective Cleavage Target | Reagent & Conditions | Typical Reaction Time | Yield (%) | Key Considerations |
| TIPS in the presence of TBDPS | Catalytic camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in MeOH/DCM | 2–10 hours | Good to Excellent | TBDPS ethers are highly stable under these mild acidic conditions. |
| Catalytic iron(III) chloride (FeCl₃) in MeOH | Minutes to hours | Good to Excellent | TBDPS groups are generally resistant to this reagent.[4] | |
| TBDPS in the presence of TIPS | Tetrabutylammonium fluoride (TBAF) in THF | 15 min – 7 hours | 80–97% | The greater stability of TIPS to fluoride allows for selectivity. Careful control of stoichiometry and temperature is crucial.[5] |
| Hydrogen fluoride-pyridine (HF•Py) in THF/pyridine | 1–11 hours | ~95–100% | A less basic alternative to TBAF, which can be beneficial for base-sensitive substrates.[5] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key selective deprotection experiments.
Protocol 1: Selective Acid-Catalyzed Cleavage of a TIPS Ether
This procedure is designed for the selective removal of a TIPS group while preserving a TBDPS ether.
Materials:
-
Substrate with both TIPS and TBDPS protected hydroxyl groups
-
Anhydrous methanol (B129727) (MeOH)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Camphorsulfonic acid (CSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the substrate (1.0 equiv) in a 1:1 mixture of anhydrous DCM and MeOH.
-
Cool the solution to 0 °C.
-
Add CSA (0.1 equiv).
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Selective Fluoride-Mediated Cleavage of a TBDPS Ether
This method allows for the selective removal of a TBDPS group in the presence of a TIPS ether.
Materials:
-
Substrate with both TBDPS and TIPS protected hydroxyl groups
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the substrate (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the TBAF solution (1.1 equiv).
-
Stir the reaction at 0 °C, monitoring by TLC.
-
After the selective removal of the TBDPS group, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing Deprotection Strategies
The following diagrams illustrate the underlying principles and decision-making process for the selective deprotection of TBDPS and TIPS ethers.
Caption: Relative stability of silyl ethers in acidic vs. fluoride conditions.
Caption: Decision workflow for selective deprotection of TBDPS vs. TIPS ethers.
References
A Comparative Guide to NMR Spectroscopy for the Characterization of TBDPS-Protected Alcohols
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision. The tert-butyldiphenylsilyl (TBDPS) group is a popular choice due to its significant steric bulk and high stability, particularly under acidic conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for confirming the successful protection of an alcohol and for monitoring its stability throughout a synthetic sequence. This guide provides an objective comparison of the NMR characteristics of TBDPS-protected alcohols with common alternatives, namely tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, supported by experimental data and detailed protocols.
Comparison of Silyl (B83357) Protecting Groups: NMR Data and Stability
The choice of a silyl protecting group influences not only the chemical stability of the protected alcohol but also its characteristic signals in ¹H and ¹³C NMR spectra. The steric and electronic environment around the silicon atom dictates the chemical shifts of nearby protons and carbons.
¹H and ¹³C NMR Spectral Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for TBDPS, TBS, and TIPS ethers of a primary alcohol. These values are compiled from various sources and serve as a general guide for spectral interpretation.[1][2]
Table 1: Comparative ¹H NMR Data for Silyl-Protected Primary Alcohols (CDCl₃)
| Functional Group | TBDPS Ether (δ, ppm) | TBS Ether (δ, ppm) | TIPS Ether (δ, ppm) |
| Si-C(CH₃)₃ | ~1.05 (s, 9H) | ~0.88 (s, 9H) | - |
| Si-CH(CH₃)₂ | - | - | ~1.05 (m, 3H) |
| Si-CH(CH₃)₂ | - | - | ~1.07 (d, 18H) |
| Si-(CH₃)₂ | - | ~0.02 (s, 6H) | - |
| Si-Ph | ~7.35-7.45 (m, 6H), ~7.65-7.75 (m, 4H) | - | - |
| O-CH₂-R | ~3.70 (t) | ~3.60 (t) | ~3.75 (t) |
Table 2: Comparative ¹³C NMR Data for Silyl-Protected Primary Alcohols (CDCl₃)
| Carbon Atom | TBDPS Ether (δ, ppm) | TBS Ether (δ, ppm) | TIPS Ether (δ, ppm) |
| Si-C(CH₃)₃ | ~19.2 | ~18.3 | - |
| Si-C(CH₃)₃ | ~26.8 | ~25.9 | - |
| Si-CH(CH₃)₂ | - | - | ~12.0 |
| Si-CH(CH₃)₂ | - | - | ~18.0 |
| Si-(CH₃)₂ | - | ~-5.4 | - |
| Si-C (Aromatic) | ~134.0 (ipso) | - | - |
| Si-C-CH (Aromatic) | ~127.7, ~129.7, ~135.5 | - | - |
| O-CH₂-R | ~64.0 | ~63.0 | ~63.5 |
Note: Chemical shifts are approximate and can vary depending on the specific alcohol and the solvent used.
Stability of Silyl Ethers
The stability of silyl ethers is largely dependent on the steric hindrance around the silicon atom. The TBDPS group, with its two bulky phenyl rings and a tert-butyl group, is one of the most robust silyl protecting groups.[3][4] This high stability is a key advantage in complex syntheses involving harsh reaction conditions.[3]
Table 3: Relative Stability of Common Silyl Ethers
| Protecting Group | Relative Stability in Acid | Relative Stability in Base/Fluoride |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[4][5]
The enhanced stability of the TBDPS group under acidic conditions allows for the selective removal of less hindered silyl ethers, such as TBS, in its presence.[4] However, under basic or fluoride-mediated conditions, the TIPS group often exhibits greater stability than TBDPS.[4]
Experimental Protocols
Accurate and reproducible NMR data are contingent on proper sample preparation and instrument setup.
NMR Sample Preparation
-
Sample Purity: Ensure the silyl-protected alcohol is of high purity, as impurities will complicate spectral analysis. The sample should be free of residual solvents from the protection reaction and purification steps.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for silyl ethers.[6]
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of a solid sample in 0.6-0.7 mL of the deuterated solvent.[7][8] For liquid samples, a concentration of 1-5% (v/v) is typically sufficient.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[3][7]
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (0 ppm). However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is often used as a secondary internal reference.[6][9]
NMR Data Acquisition
-
Instrumentation: NMR spectra should be recorded on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Shimming: The homogeneity of the magnetic field should be optimized by shimming on the deuterium (B1214612) lock signal of the solvent to obtain sharp, symmetrical peaks.
-
¹H NMR Parameters: A standard pulse sequence is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is standard for obtaining singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the characterization of a TBDPS-protected alcohol and the logical relationship of factors influencing the choice of a silyl protecting group.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. rsc.org [rsc.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 7. sites.bu.edu [sites.bu.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. westmont.edu [westmont.edu]
The Unrivaled Resilience of TBDPS Ethers: A Comparative Guide to Their Cross-Reactivity
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the arsenal (B13267) of choices for safeguarding hydroxyl functionalities, the tert-Butyldiphenylsilyl (TBDPS) group stands out for its exceptional robustness. This guide offers a detailed comparison of the cross-reactivity of TBDPS ethers with a range of common reagents, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of its performance and utility in complex synthetic endeavors.
The superior stability of the TBDPS group is primarily attributed to the significant steric hindrance provided by its bulky tert-butyl and two phenyl substituents, which effectively shield the silicon-oxygen bond from cleavage.[1][2][3][4] This steric shield makes TBDPS ethers remarkably resistant to a variety of reaction conditions that would readily cleave other common silyl (B83357) ethers.
Performance Under Acidic and Basic Conditions
The hallmark of the TBDPS group is its exceptional stability in acidic media.[2][5] It can withstand harsh acidic conditions that are often required for the removal of other protecting groups, such as tetrahydropyranyl (THP) or even the less robust tert-butyldimethylsilyl (TBDMS) ethers.[1][5] This remarkable acid resistance allows for highly selective deprotection strategies in molecules with multiple protected hydroxyl groups. While TBDPS ethers are also stable under strongly basic conditions, their stability relative to other silyl ethers can be more nuanced.[1]
| Protecting Group | Relative Rate of Acidic Hydrolysis (Relative to TMS=1) | Relative Rate of Basic Hydrolysis (Relative to TMS=1) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS/TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | ~100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1][2]
Compatibility with Common Synthetic Reagents
The utility of a protecting group is largely defined by its compatibility with a broad spectrum of reagents. The TBDPS group demonstrates excellent stability towards many common reagents encountered in organic synthesis, further highlighting its value in complex molecular construction.
| Reagent Class | Specific Reagents | Stability of TBDPS Ether |
| Strong Bases | LDA, n-BuLi | High |
| Grignard Reagents | RMgX | High |
| Oxidizing Agents | PCC, PDC, Swern Oxidation | High |
| Reducing Agents | LiAlH₄, NaBH₄ | High |
This table summarizes the general compatibility of TBDPS ethers with common reagents.[1]
Orthogonal Deprotection Strategies
The differential stability of TBDPS ethers compared to other silyl ethers provides a powerful tool for orthogonal deprotection, a cornerstone of modern synthetic chemistry.[1] It is possible to selectively cleave a less stable silyl group, such as a TBDMS group, in the presence of a TBDPS group. For instance, a TBDMS ether can be removed under mildly acidic conditions or with specific fluoride (B91410) reagents that leave the TBDPS ether intact.[3][5][6]
Experimental Protocols
Protection of a Primary Alcohol with TBDPSCl
Reaction: R-CH₂OH + TBDPSCl → R-CH₂O-TBDPS
Procedure:
-
Dissolve the alcohol (1.0 equiv.) and imidazole (B134444) (2.5 equiv.) in anhydrous dimethylformamide (DMF).[7]
-
Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv.) to the reaction mixture at room temperature.[1]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the substrate.[1]
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Deprotection of a TBDPS Ether using TBAF
Reaction: R-CH₂O-TBDPS + TBAF → R-CH₂OH
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 equiv.) in tetrahydrofuran (B95107) (THF).[1]
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv.).[1]
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 1-6 hours.[1]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The residue is then typically purified by column chromatography to yield the deprotected alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of TBDPS Ether Formation and Cleavage
In the landscape of synthetic organic chemistry, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Among the myriad of choices for the protection of hydroxyl groups, silyl (B83357) ethers stand out for their versatility, ease of introduction, and tunable stability. The tert-butyldiphenylsilyl (TBDPS) ether, in particular, is a robust protecting group widely employed for its exceptional stability under a broad range of reaction conditions. This guide provides a comprehensive comparison of the kinetics of TBDPS ether formation and cleavage, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Kinetic Studies of TBDPS Ether Formation
The reaction is typically carried out using a nitrogenous base such as imidazole (B134444) or 2,6-lutidine in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The Corey protocol, which utilizes imidazole in DMF, is a reliable and rapid method for the silylation of alcohols. The reaction is believed to proceed through a highly reactive silyl-imidazole intermediate.
Due to the significant steric bulk of the TBDPS group, the rate of silylation is highly sensitive to the steric environment of the hydroxyl group. Primary alcohols are silylated much more readily than secondary alcohols, and tertiary alcohols are often unreactive under standard conditions. This difference in reactivity allows for the selective protection of primary hydroxyl groups in the presence of secondary and tertiary ones. Compared to the less hindered tert-butyldimethylsilyl (TBDMS) group, the TBDPS group is introduced at a significantly slower rate, especially with sterically demanding alcohols.
Table 1: Typical Reaction Conditions for TBDPS Ether Formation
| Alcohol Type | Reagents | Solvent | Temperature | Typical Reaction Time |
| Primary | TBDPSCl, Imidazole | DMF | Room Temperature | < 1 hour |
| Secondary | TBDPSCl, Imidazole | DMF | Room Temperature | Several hours to days |
| Hindered Secondary | TBDPSOTf, 2,6-lutidine | DCM | Room Temperature | Several hours |
Kinetic Studies of TBDPS Ether Cleavage
The cleavage of silyl ethers, or desilylation, is most commonly achieved using fluoride (B91410) ion sources or under acidic conditions. The stability of silyl ethers towards hydrolysis is directly related to the steric bulk around the silicon atom. The TBDPS group is one of the most robust silyl ethers, exhibiting high stability to a wide range of acidic and basic conditions.
Relative Stability and Cleavage Rates
The relative stability of common silyl ethers towards acidic and basic hydrolysis has been established, highlighting the exceptional stability of the TBDPS group.
Table 2: Relative Rates of Cleavage for Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data sourced from Wikipedia |
As shown in Table 2, the TBDPS group is approximately 5,000,000 times more stable to acidic hydrolysis than the trimethylsilyl (B98337) (TMS) group. This remarkable stability allows for the selective removal of other less stable silyl ethers, such as TBDMS, in the presence of a TBDPS group.
Fluoride-Mediated Cleavage
The most common method for the cleavage of TBDPS ethers is through the use of fluoride ion, typically from tetra-n-butylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alcohol and form a stable silicon-fluoride bond.
A study by Khan and Mondal (2003) provides quantitative data on the deprotection of various TBDPS ethers using a catalytic amount of acetyl chloride in dry methanol, which generates HCl in situ. This method offers a mild and efficient alternative to fluoride-based reagents.
Table 3: Deprotection of TBDPS Ethers with Catalytic Acetyl Chloride in Methanol
| Substrate (TBDPS Ether of) | Time | Yield (%) |
| 4-Nitrobenzyl alcohol | 5 min | 93 |
| 4-Chlorobenzyl alcohol | 15 min | 89 |
| Cyclohexanol | 35 min | 85 |
| 2-Adamantanol | 45 min | 80 |
| Cholesterol | 30 min | 90 |
| Dihydropyran derivative | 10 min | 94 |
| Data from Khan, A. T., & Mondal, E. (2003). Synlett, 2003(5), 694-698. |
Experimental Protocols
Protocol 1: Formation of a TBDPS Ether
This protocol describes a general procedure for the silylation of a primary alcohol using TBDPSCl and imidazole.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1-1.5 equiv)
-
Imidazole (2.2-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Add TBDPSCl to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Remove the DMF under reduced pressure and co-evaporate the residue with toluene.
-
Dissolve the residue in EtOAc or CH₂Cl₂ and wash sequentially with 1.0 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Cleavage of a TBDPS Ether using TBAF
This protocol outlines a general procedure for the deprotection of a TBDPS ether using tetra-n-butylammonium fluoride.
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDPS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times can range from 1 to 6 hours.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and quench with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualization of Experimental Workflows
Caption: Experimental workflow for the formation of a TBDPS ether.
Caption: Experimental workflow for the cleavage of a TBDPS ether.
Safety Operating Guide
Navigating the Safe Disposal of tert-Butylchlorodiphenylsilane: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemicals like tert-Butylchlorodiphenylsilane (TBDPSCl) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of TBDPSCl, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
This compound is a corrosive substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1][2][3][4] It reacts violently with water and moisture, liberating toxic hydrogen chloride gas.[1][2] Therefore, stringent safety measures are imperative during handling and disposal.
Always work in a well-ventilated chemical fume hood.[2][3] Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Impervious gloves such as nitrile or butyl rubber.[3]
-
Body Protection: A lab coat and appropriate protective clothing.[2][4]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local, regional, and national regulations, the following table summarizes key hazard and safety information.
| Parameter | Value | Source |
| Hazard Class | 8 (Corrosive) | [5] |
| Packing Group | II | [5] |
| Signal Word | Danger | [1][4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation | [3] |
| Incompatibilities | Water, moist air, strong oxidizing agents | [1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous waste.[1] It must be disposed of through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain.[1]
Experimental Protocol for Small Spills
This protocol outlines the immediate steps for managing a small spill of TBDPSCl in a laboratory setting.
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and maintain strong ventilation, preferably within a chemical fume hood.[2]
-
Contain the Spill: Dike the spill with an inert, dry absorbent material such as sand, vermiculite, or diatomaceous earth.[2] Do not use combustible materials like paper towels.
-
Neutralize (with extreme caution): This step should only be performed by trained personnel with appropriate PPE. Slowly and carefully add a weak base, such as sodium bicarbonate or a mixture of soda ash and calcium hydroxide, to the absorbent material to neutralize any generated acid.
-
Collect the Waste: Carefully scoop the absorbed and neutralized material into a clearly labeled, corrosion-resistant, and sealable hazardous waste container.[6]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Waste: The sealed container holding the spill residue and cleaning materials must be labeled as hazardous waste and disposed of through your institution's environmental health and safety (EHS) office or a certified chemical waste contractor.[1][4]
Logical Workflow for TBDPSCl Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe TBDPSCl disposal.
References
Safeguarding Your Research: A Guide to Handling tert-Butylchlorodiphenylsilane
Essential safety protocols for the handling and disposal of tert-Butylchlorodiphenylsilane (TBDPS-Cl) are critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This guide provides detailed procedural information on the necessary personal protective equipment (PPE), operational handling, and disposal methods for this corrosive and water-reactive compound. Adherence to these guidelines is paramount to mitigate the significant health and safety risks associated with TBDPS-Cl.
Hazard Profile
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] Inhalation may lead to respiratory irritation.[1][2][3] A primary hazard is its violent reaction with water, which liberates toxic gases.[1][3] Consequently, it is imperative to handle this reagent under moisture-free conditions.[2]
Personal Protective Equipment (PPE) Requirements
All personnel handling TBDPS-Cl must use the following personal protective equipment. Operations should be conducted within a certified chemical fume hood to minimize inhalation risks.[1][2][3]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical Resistant Gloves | Double gloving is recommended. An inner nitrile glove with an outer glove of a more resistant material such as butyl rubber or a laminate (e.g., 4H®) is advised.[1] Standard disposable nitrile gloves offer poor protection and should not be used as the primary barrier for prolonged exposure.[1] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield must be worn over the safety goggles.[1][2] |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat, fully buttoned, should be worn.[1] For larger quantities or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | Fume Hood / Respirator | All handling of TBDPS-Cl must be performed in a well-ventilated laboratory and inside a certified chemical fume hood.[1][2][3] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required.[1] |
Operational Handling Protocol
A systematic approach to handling TBDPS-Cl is essential to maintain a safe working environment. The following workflow outlines the key steps for safe handling from preparation to post-handling procedures.
Emergency Procedures
In the event of exposure or a spill, immediate action is required.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2][5][6] Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][4] Call a physician or poison control center immediately.[5]
-
Spills: Dike and contain the spill with inert material such as sand, vermiculite, or diatomite.[3] Transfer the material to a container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3]
Disposal Plan
All waste containing TBDPS-Cl must be treated as hazardous.
-
Waste Container: Dispose of contents and container to an approved waste disposal plant.[2][7]
-
Contaminated Materials: Any materials used for cleanup, as well as contaminated PPE, should be placed in a sealed container and disposed of as hazardous waste.
-
Quenching: Small amounts of excess reagent can be slowly and cautiously added to a stirred, cooled solution of sodium bicarbonate. The reaction should be performed in a fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. bloomtechz.com [bloomtechz.com]
- 7. tert-Butyldiphenylchlorosilane | 58479-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
